1-Phenylethane-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330724 | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-56-1 | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-phenylethane-1,2-diamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 1-phenylethane-1,2-diamine, a chiral diamine of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, presents its properties in structured tables, and visualizes key synthetic and biological pathways.
Physicochemical Properties
This compound is a chiral organic compound with the chemical formula C₈H₁₂N₂. Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 5700-56-1 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 262.6 °C | [2] |
| Appearance | Liquid | [3] |
| Solubility in Water | 130 g/L (for (S)-enantiomer at 25 °C) | [4] |
| Qualitative Solubility | Soluble in ethanol and methanol; slightly soluble in chloroform; insoluble in water (for the related (+)-1,2-diphenylethylenediamine) | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available, detailed shifts and coupling constants vary with solvent and stereochemistry. | [3][5] |
| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent and stereochemistry. | [5][6][7] |
| Infrared (IR) | Vapor phase IR spectra are available. | [1] |
| Mass Spectrometry (MS) | GC-MS data is available. | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, including chemical synthesis and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.
Chemical Synthesis
A common chemical approach involves the hydrolysis of N,N'-diacetyl-1-phenylethylenediamine.
-
A mixture of 20 g of 1-phenyl-1-acetylamino-2-acetylaminoethane and 100 ml of concentrated HCl is refluxed for 15 hours.
-
The reaction mixture is then chilled to induce precipitation of the product.
-
The resulting solid is collected by filtration.
-
The collected solid is washed sequentially with acetone and then with ether.
-
The final product, this compound dihydrochloride, is obtained with a yield of approximately 13.7 g.
-
It is recommended to store the product in a refrigerator to prevent the loss of bound HCl.
Biocatalytic Synthesis
Enantiomerically pure this compound can be synthesized from L-phenylalanine using multi-enzyme pathways. This method offers high enantiomeric purity.
Detailed protocols for biocatalytic synthesis often involve proprietary engineered enzymes and specific fermentation conditions. However, a general procedure can be outlined:
-
Enzyme Preparation: The required enzymes, such as alcohol dehydrogenases and amine dehydrogenases, are typically produced in a recombinant host like E. coli.
-
Reaction Setup: L-phenylalanine is added to a buffered aqueous solution containing the enzyme preparation.
-
Conversion: The reaction mixture is incubated under controlled conditions (e.g., temperature, pH) to allow for the enzymatic conversion.
-
Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the starting material and the formation of the product.
-
Purification: Once the reaction is complete, the product is isolated and purified from the reaction mixture using standard chromatographic techniques. This method can achieve high yields (up to 81%) and excellent optical purity (>99% enantiomeric excess).
Applications in Drug Development
This compound and its derivatives have garnered attention in drug development, particularly as modulators of the CXCL12/CXCR4 signaling axis. This pathway is implicated in various physiological and pathological processes, including cancer metastasis.
The CXCL12/CXCR4 Signaling Pathway
The chemokine CXCL12 and its receptor CXCR4 play a crucial role in cell trafficking, proliferation, and survival.[6] Dysregulation of this axis is associated with the progression of several cancers.[6] this compound is a conformational analogue of CXCL12 and can act as an antagonist to the CXCR4 receptor, thereby inhibiting downstream signaling.[2]
References
- 1. This compound | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. 1,2-Diphenylethane-1,2-diamine | C14H16N2 | CID 110695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Diphenylethane(103-29-7) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to (S)-1-phenylethane-1,2-diamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-phenylethane-1,2-diamine is a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. Its stereogenic center and the presence of two amino groups make it a versatile component in the development of chiral catalysts, auxiliaries, and as a key intermediate in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key experimental protocols relevant to its synthesis and application in drug development.
Chemical Structure and Identification
The structure of (S)-1-phenylethane-1,2-diamine is characterized by a phenyl group and two amino groups attached to an ethane backbone. The "(S)" designation indicates the stereochemical configuration at the chiral carbon atom (C1), which is bonded to the phenyl group and one of the amino groups.
Chemical Structure:
SMILES Representation: N--INVALID-LINK--CN
InChI Key: CRVBQABBEKLFIN-MRVPVSSYSA-N
Physicochemical and Spectral Data
A summary of the key quantitative data for (S)-1-phenylethane-1,2-diamine is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 62779-70-8 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | |
| Boiling Point | 262.6 °C | |
| Solubility | Soluble in water (130 g/L at 25 °C) and polar organic solvents. | [1] |
| Topological Polar Surface Area | 52 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-phenylethane-1,2-diamine and Chiral Resolution
This protocol is divided into two main stages: the synthesis of the racemic diamine and its subsequent separation into the (S)- and (R)-enantiomers.
Part A: Synthesis of Racemic this compound via Reductive Amination
This procedure is based on the reductive amination of an α-keto aldehyde, such as phenylglyoxal.
Materials:
-
Phenylglyoxal
-
Ammonia (aqueous or in methanol)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
Methanol or other suitable solvent
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve phenylglyoxal in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonia in methanol to the flask while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture again in an ice bath and add the reducing agent portion-wise, monitoring the reaction by TLC.
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or dilute acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Part B: Chiral Resolution using (+)-Tartaric Acid
This procedure leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and a chiral resolving agent.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol or ethanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane or other extraction solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic this compound in hot methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Slowly add the hot tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric salt should form.
-
Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.
-
Collect the crystalline salt by filtration and wash with a small amount of cold methanol. This salt will be enriched in one of the diastereomers.
-
To obtain the free (S)-diamine, treat the collected salt with an aqueous solution of sodium hydroxide to deprotonate the amine.
-
Extract the free diamine into dichloromethane or another suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1-phenylethane-1,2-diamine.
-
The enantiomeric excess (ee) of the product should be determined using chiral HPLC or by NMR analysis of a chiral derivative.
Applications in Asymmetric Catalysis
Chiral diamines like (S)-1-phenylethane-1,2-diamine are crucial ligands in transition metal-catalyzed asymmetric reactions, most notably in the Noyori-type asymmetric hydrogenation and transfer hydrogenation of ketones. These reactions are fundamental in the stereoselective synthesis of chiral alcohols, which are common intermediates in drug development.
Logical Workflow: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
The following diagram illustrates the logical workflow for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol, a process where a catalyst derived from (S)-1-phenylethane-1,2-diamine would be employed.
References
physical and chemical properties of 1-phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylethane-1,2-diamine. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and resolution, and visualizations of key processes and logical relationships relevant to its application in research and development.
Core Physical and Chemical Properties
This compound, a chiral organic compound, serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure features a phenyl group and two amino groups attached to an ethane backbone. The presence of two amine functionalities allows it to act as a bidentate ligand in coordination chemistry.[2]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₂N₂ | [3][4][5] |
| Molecular Weight | 136.19 g/mol | [3][4][5] |
| CAS Number | 5700-56-1 | [3][5] |
| Physical Form | Liquid | |
| Boiling Point | 262.6 °C | [5] |
| Solubility | Soluble (130 g/L at 25 °C) | [4] |
| Topological Polar Surface Area | 52 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Spectral Information
Spectral data is crucial for the identification and characterization of this compound. Publicly available spectral information includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectral data are available for this compound and its related structures, which are essential for structural elucidation.[3][6]
-
Infrared (IR) Spectroscopy: IR spectra, including vapor phase IR, are available and can be used to identify the functional groups present in the molecule.[3][6]
-
Mass Spectrometry (MS): GC-MS data is available, providing information on the mass-to-charge ratio of the molecule and its fragments.[3]
Experimental Protocols
Detailed methodologies for the synthesis and separation of this compound enantiomers are critical for its practical application.
Several synthetic routes to 1,2-diamines have been developed. Below are protocols for two distinct methods.
A. Electrocatalytic 1,2-Diamination of Styrene
This method achieves the vicinal diamination of an alkene with high diastereoselectivity.[2]
-
Materials: Styrene, a suitable sulfamide (e.g., monosubstituted sulfamides), tris(2,4-dibromophenyl)amine (as an organic redox catalyst), reticulated vitreous carbon (RVC) anode, platinum (Pt) cathode, appropriate solvent and electrolyte.
-
Procedure:
-
Set up an undivided electrochemical cell with an RVC anode and a Pt cathode.
-
Charge the cell with a solution of styrene, the sulfamide, and the tris(2,4-dibromophenyl)amine catalyst in a suitable solvent containing a supporting electrolyte.
-
Conduct the reaction under constant-current electrolysis.
-
The reaction proceeds via the formation of an alkene radical cation, which is then trapped by the sulfamide, followed by a stereoselective cyclization.
-
Upon completion of the reaction, the resulting trans-1,2-diamine product is isolated and purified using standard techniques such as column chromatography. This method can yield the product with high diastereomeric ratio (>20:1).[2]
-
B. Biocatalytic Synthesis from L-Phenylalanine
This enzymatic approach offers high enantiomeric purity.[1]
-
Materials: L-phenylalanine, a multi-enzyme system (including alcohol dehydrogenases and amine dehydrogenases), necessary cofactors (e.g., NAD+/NADH), buffer solution.
-
Procedure:
-
Prepare a buffered aqueous solution containing L-phenylalanine.
-
Introduce the multienzyme cocktail, including specific alcohol and amine dehydrogenases, and required cofactors.
-
Maintain the reaction at an optimal temperature and pH for enzymatic activity.
-
The enzymatic cascade converts L-phenylalanine into (1R)-1-phenylethane-1,2-diamine.
-
Monitor the reaction progress using techniques like HPLC.
-
Once the conversion is maximized, the product is extracted from the aqueous phase and purified. This method can achieve high yields (up to 81%) and excellent optical purity (>99% enantiomeric excess).[1]
-
The separation of enantiomers from a racemic mixture is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[7][8]
-
Materials: Racemic this compound, a chiral resolving agent (e.g., (R,R)-tartaric acid), a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the racemic this compound in a minimal amount of a suitable heated solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent, also with heating.
-
Combine the two solutions. Diastereomeric salts will begin to form.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization. One diastereomeric salt should preferentially crystallize due to lower solubility.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomerically enriched diamine can be recovered from the diastereomeric salt by treatment with a base (e.g., NaOH solution) to deprotonate the amine, followed by extraction with an organic solvent.
-
The enantiomeric purity of the resolved diamine should be determined using chiral HPLC or polarimetry.
-
Chemical Reactivity and Applications
This compound exhibits reactivity typical of primary amines and is a versatile intermediate in various chemical transformations.
-
Amine Reactions: The two primary amino groups can undergo common reactions such as acylation with acyl chlorides to form amides, and alkylation with alkyl halides.[2]
-
Ligand in Coordination Chemistry: As a bidentate ligand, it can form stable complexes with transition metals. This property is leveraged in the development of catalysts for asymmetric synthesis.[2]
-
Synthesis of Heterocycles: It can serve as a precursor in the synthesis of nitrogen-containing heterocyclic compounds. For instance, 1,2-diamines react with aldehydes in the presence of a cyanide source to form substituted 2-aminopyrazines.[9]
References
- 1. Buy (1R)-1-phenylethane-1,2-diamine (EVT-3317850) | 62779-69-5 [evitachem.com]
- 2. Buy 1,1-Diphenylethane-1,2-diamine (EVT-8798060) | 90155-46-7 [evitachem.com]
- 3. This compound | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 5700-56-1 | FAA70056 [biosynth.com]
- 6. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Spectral Analysis of Vicinal Diamines: A Case Study of (1R,2R)-(+)-1,2-Diphenylethylenediamine
Disclaimer: Due to the limited availability of comprehensive, publicly accessible spectral data for 1-phenylethane-1,2-diamine, this guide utilizes the closely related and well-documented compound, (1R,2R)-(+)-1,2-Diphenylethylenediamine, as a representative example. The methodologies, data presentation, and analytical workflows described herein are directly applicable to the structural elucidation of this compound and other similar organic molecules.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1R,2R)-(+)-1,2-Diphenylethylenediamine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a structured approach to spectral data interpretation and presentation.
Data Presentation
The quantitative spectral data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized in the tables below for clear and concise reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |
| 4.10 | Singlet | 2H | Methine protons (CH-N) |
| 1.85 | Broad Singlet | 4H | Amine protons (NH₂) |
Note: The amine protons are often broad and may exchange with deuterium in D₂O.
Table 2: ¹³C NMR Spectral Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | Quaternary Aromatic Carbon (Ar-C) |
| 128.3 | Aromatic Carbon (Ar-CH) |
| 127.2 | Aromatic Carbon (Ar-CH) |
| 126.9 | Aromatic Carbon (Ar-CH) |
| 60.5 | Methine Carbon (CH-N) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (1R,2R)-(+)-1,2-Diphenylethylenediamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3370 - 3290 | Strong, Broad | N-H Stretch (Amine) |
| 3060 - 3030 | Medium | C-H Stretch (Aromatic) |
| 2920 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |
| 1590 | Medium | N-H Bend (Amine) |
| 750, 695 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for (1R,2R)-(+)-1,2-Diphenylethylenediamine
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 212 | 15 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [C₆H₅CHNH₂]⁺ (Benzylic cleavage) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as a vicinal diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry vial. A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm). The resulting solution is then transferred to a standard 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and the baseline is corrected. Chemical shifts are calibrated relative to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The FTIR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber via Fourier transformation.
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).
-
Mass Analysis: The positively charged ions are accelerated and then deflected by a magnetic or electric field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of organic compounds.
Caption: A flowchart of the experimental workflow for spectroscopic analysis.
A Technical Guide to 1-Phenylethane-1,2-diamine: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-phenylethane-1,2-diamine, a valuable chiral building block in synthetic and medicinal chemistry. This document details its commercial availability, summarizes its key physicochemical properties, presents a representative synthetic protocol, and explores its applications in drug development, particularly in the realm of asymmetric synthesis.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is offered in various purities and isomeric forms (racemic, and enantiopure (R) and (S) isomers). When sourcing this chemical, it is crucial to verify the stereochemical purity if the application is in asymmetric synthesis.
Below is a summary of some of the prominent commercial suppliers of this compound:
| Supplier | Available Forms | Notes |
| Sigma-Aldrich (Merck) | Racemic, (R)- and (S)-enantiomers | A major global supplier with extensive documentation.[1] |
| Manchester Organics | Racemic and enantiopure forms | Specializes in fine organic chemicals.[2] |
| Oakwood Chemical | Racemic and enantiopure forms | Offers a range of specialty chemicals.[3] |
| EvitaChem | (1R)-1-phenylethane-1,2-diamine | Focuses on providing compounds for chemical and biological research.[4] |
| Universal Biologicals | Nthis compound | Supplies a variety of reagents for the life sciences.[5] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 5700-56-1 (racemic) | PubChem |
| Molecular Formula | C₈H₁₂N₂ | PubChem |
| Molecular Weight | 136.19 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid or solid | EvitaChem[4] |
| Boiling Point | 262-264 °C | Oakwood Chemical[3] |
| Melting Point | ~85-87 °C (for (1R)-enantiomer) | EvitaChem[4] |
| Density | 1.041 g/mL | Oakwood Chemical[3] |
| Refractive Index | 1.587 | Oakwood Chemical[3] |
| Solubility | Soluble in polar solvents like water and ethanol.[4] | EvitaChem[4] |
Synthesis of Vicinal Diamines: A Representative Protocol
While numerous methods exist for the synthesis of 1,2-diamines, this section provides a detailed experimental protocol for the preparation of a closely related analogue, (±)-1,2-diphenyl ethylene diamine. This method, involving the catalytic reduction of a dioxime, is illustrative of a common synthetic strategy for this class of compounds.
Synthesis of (±)-1,2-Diphenyl Ethylene Diamine from 1,2-Diphenylthanedione Dioxime
Materials:
-
1,2-Diphenylthanedione dioxime
-
Methanol
-
Granular Activated Carbon (GAC)
-
Raney Nickel
-
Ammonium formate aqueous solution (50%)
-
Sherwood oil (petroleum ether)
-
500 mL four-hole boiling flask
-
Condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a 500 mL four-hole boiling flask equipped with a condenser and stirrer, add 48 g (0.20 mol) of 1,2-diphenylthanedione dioxime and 360 mL of methanol. Stir the mixture until the solid is completely dissolved.
-
To the solution, add 2.5 g of granular activated carbon (120 mesh) and 0.8 g of Raney Nickel.
-
Heat the mixture to 60 °C.
-
Slowly add 128 g of a 50% aqueous solution of ammonium formate (1.0 mol) dropwise, maintaining the reaction temperature at approximately 63 °C.
-
Monitor the reaction progress using liquid chromatography. Continue the reaction until the starting material, 1,2-diphenylthanedione dioxime, is no longer detected.
-
Once the reaction is complete, cool the mixture and filter to remove the Raney Nickel and activated carbon. The recovered catalysts can be washed with a small amount of water and preserved for future use.
-
The filtrate is subjected to distillation to recover the methanol.
-
To the residue, add 200 mL of Sherwood oil and heat until all the material dissolves.
-
Allow the solution to cool for 24 hours. The product, (±)-1,2-diphenyl ethylene diamine, will crystallize.
-
Filter the crystals to obtain the final product.
Expected Yield: Approximately 39.43 g (93% yield) with a chemical purity of 99.59%.
Applications in Drug Development and Asymmetric Synthesis
Chiral 1,2-diamines, such as this compound, are of significant interest in medicinal chemistry and drug development. Their primary application lies in their use as chiral auxiliaries and ligands in asymmetric synthesis. The stereogenic centers in these molecules can effectively control the stereochemical outcome of a reaction, allowing for the selective synthesis of a desired enantiomer of a drug molecule. This is critically important as the different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles.
One of the key applications of this class of compounds is in the synthesis of intermediates for pharmaceuticals. For instance, chiral diamines are used as ligands in catalysts for the asymmetric hydrogenation of ketones to produce chiral alcohols, which are versatile building blocks for various drugs.
Below is a logical workflow illustrating the role of a chiral 1,2-diamine in the asymmetric synthesis of a key pharmaceutical intermediate.
This diagram illustrates a common strategy where a prochiral ketone is converted to a specific enantiomer of a chiral alcohol through asymmetric hydrogenation. This reaction is catalyzed by a metal complex containing a chiral 1,2-diamine ligand. The resulting enantiomerically enriched alcohol then serves as a key intermediate for the synthesis of a final active pharmaceutical ingredient (API).
Conclusion
This compound is a commercially accessible and synthetically valuable compound for researchers in drug development and organic synthesis. Its utility as a chiral building block and ligand for asymmetric catalysis makes it a powerful tool for the stereoselective synthesis of complex molecules. The information provided in this guide serves as a foundational resource for scientists and professionals looking to incorporate this versatile diamine into their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. C2-Symmetric 1,2-Diphenylethane-1,2-diamine-Derived Primary-Tertiary Diamine-Catalyzed Asymmetric Mannich Addition of Cyclic N-Sulfonyl Trifluoromethylated Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 1-Phenylethane-1,2-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-phenylethane-1,2-diamine (CAS No: 5700-56-1). The following sections detail the compound's hazard profile, safe handling and storage procedures, emergency response, and relevant experimental protocols for safety assessment. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 262.6 °C | --INVALID-LINK-- |
| Solubility | Soluble in water (130 g/L at 25°C) | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
|
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
|
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
|
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[4]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.[6]
-
Wash hands thoroughly after handling.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
Storage Conditions
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7]
-
Store in original containers.[6]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
Table 3 outlines the recommended first-aid procedures for different routes of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
In the event of a spill, follow the procedure outlined below.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is limited in publicly available literature, this section provides detailed methodologies for key toxicological and safety assessments based on OECD guidelines. These protocols are generally applicable to primary amines and would be suitable for evaluating the safety profile of this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure to assess the acute oral toxicity of a substance.[2][6]
Objective: To determine the acute oral toxicity of a substance and to allow for its classification.
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[6]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and drinking water ad libitum.
-
Preparation of Animals: Animals are fasted (food, but not water, withheld) overnight before dosing.[6]
-
Dose Preparation: The test substance is prepared at the appropriate concentration in a suitable vehicle (e.g., water, corn oil).
-
Administration of Doses: The substance is administered in a single dose by gavage.[6] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is recommended.
-
Procedure:
-
Step 1: Three female rats are dosed at the starting dose.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Subsequent Steps:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or a clear toxicity profile is established).
-
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[4][9][10]
Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Principle: The test substance is applied to the skin of a single animal in a stepwise manner.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.
-
Preparation of Animals: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Dose Application:
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
The patch is secured with non-irritating tape.
-
-
Exposure Period: The exposure period is typically 3 minutes to 4 hours.[4]
-
Observations:
-
After the exposure period, the patch is removed, and the skin is washed.
-
The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.
-
If a corrosive effect is observed, the study is terminated.
-
If no corrosive effect is seen after the initial test, a confirmatory test with two additional animals is performed.
-
-
Data Analysis: The scores for erythema and edema are used to calculate a mean score for each animal. Based on these scores, the substance is classified as corrosive, irritant, or non-irritant.
Chemical Incompatibility Assessment
This section outlines a general protocol for assessing the incompatibility of an amine with other chemical classes, particularly oxidizing agents.
Objective: To identify potential hazardous reactions between this compound and other chemicals.
Principle: Small-scale, controlled mixing of the amine with representative chemicals from different classes is performed to observe any signs of a reaction.
Methodology:
-
Materials:
-
This compound
-
Test chemicals (e.g., strong oxidizing agents like hydrogen peroxide or potassium permanganate; strong acids like sulfuric acid).
-
Small glass vials or test tubes.
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat).
-
Fume hood.
-
-
Procedure:
-
All experiments must be conducted in a chemical fume hood.
-
Place a small, measured amount (e.g., 0.1 g or 0.1 mL) of this compound into a clean, dry vial.
-
Slowly add a small, equimolar amount of the test chemical to the vial containing the amine.
-
Observe for any signs of a reaction, such as:
-
Temperature change (exotherm or endotherm).
-
Gas evolution.
-
Color change.
-
Formation of a precipitate.
-
Smoke or fire.
-
-
Record all observations meticulously.
-
Repeat the procedure for each class of test chemical.
-
-
Data Analysis: The observations are used to determine which chemical classes are incompatible with this compound and should be stored separately.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency response measures. While specific experimental safety data for this compound is not extensively available, the provided general experimental protocols for key safety assessments offer a framework for its evaluation. Researchers, scientists, and drug development professionals must always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before working with this compound to ensure a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. oral ld50 values: Topics by Science.gov [science.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Solubility of 1-phenylethane-1,2-diamine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-phenylethane-1,2-diamine, a critical chiral building block in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This document consolidates available solubility information, presents detailed experimental protocols for its determination, and visualizes key experimental workflows.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl group and two polar amine functional groups, giving it a degree of amphiphilicity. Consequently, its solubility is expected to be significant in a range of organic solvents, particularly those with moderate to high polarity. Factors such as temperature, pressure, and the presence of impurities can also influence solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for amines, a qualitative assessment can be made. The following table summarizes the expected solubility profile. It is important to note that these are general predictions and experimental determination is necessary for precise values.
| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |
| Methanol | CH₃OH | Polar Protic | High |
| Ethanol | C₂H₅OH | Polar Protic | High |
| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate to High |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderate |
| Dichloromethane | CH₂Cl₂ | Moderately Polar | Moderate to High |
| Toluene | C₇H₈ | Nonpolar | Low to Moderate |
| Hexane | C₆H₁₄ | Nonpolar | Low |
Experimental Protocols for Solubility Determination
For researchers requiring precise and accurate solubility data, the following established methods are recommended. These protocols are generalized and can be adapted for the specific determination of this compound solubility.
Equilibrium Shake-Flask Method with HPLC Quantification
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, cease agitation and allow the suspension to settle.
-
Carefully withdraw a clear aliquot of the saturated supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to completely remove any undissolved particles.
-
-
Quantification of the Solute:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5][6] A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a buffer like trifluoroacetic acid) and detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.
-
Gravimetric Method
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the shake-flask method to prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature.
-
-
Isolation of the Solute:
-
Precisely measure a known volume of the clear, filtered saturated solution and transfer it to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
-
Weighing and Calculation:
-
Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
The solubility is then calculated by dividing the mass of the residue by the initial volume of the solution taken and is typically expressed in g/100 mL.
-
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved in solubility determination and the underlying principles, the following diagrams are provided.
Caption: Experimental Workflow for Solubility Determination.
Caption: Principle of "Like Dissolves Like" for Solubility.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. uaiasi.ro [uaiasi.ro]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
An In-Depth Technical Guide to 1-Phenylethane-1,2-diamine Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Privileged Scaffold in Catalysis and Medicinal Chemistry
1-Phenylethane-1,2-diamine and its derivatives represent a class of chiral compounds that have garnered significant attention in the fields of asymmetric catalysis and medicinal chemistry. Their rigid backbone, tunable steric and electronic properties, and ability to coordinate with metal centers have established them as "privileged ligands" in a variety of enantioselective transformations. Furthermore, the vicinal diamine motif is a key pharmacophore in numerous biologically active molecules, making these compounds and their analogues attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of known derivatives and analogues of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogues can be achieved through several methodologies, including both classical organic synthesis and biocatalytic routes.
Chemical Synthesis
A common approach involves the reductive amination of α-keto carbonyl compounds. For instance, 1,2-diphenylethane-1,2-diamine (DPEN), a widely used analogue, can be prepared from benzil through reductive amination. Another versatile method is the ring-opening of activated aziridines with amines. The aziridination of styrene derivatives followed by nucleophilic opening provides a direct route to substituted 1-phenylethane-1,2-diamines. Furthermore, N-substituted derivatives, such as the crucial N-tosylated variants, are typically prepared by reacting the parent diamine with the corresponding sulfonyl chloride under basic conditions.
Biocatalytic Synthesis
Recent advancements have highlighted the use of multi-enzyme cascades for the stereoselective synthesis of chiral diamines. For example, (1R)-1-phenylethane-1,2-diamine can be synthesized from L-phenylalanine using a pathway involving a series of enzymatic reactions, which offers high enantiomeric purity.
Catalytic Applications in Asymmetric Synthesis
Chiral 1,2-diamines, particularly N-sulfonylated derivatives of 1,2-diphenylethylene-diamine (DPEN), are cornerstone ligands in asymmetric catalysis, most notably in transfer hydrogenation and hydrogenation reactions.
Asymmetric Transfer Hydrogenation (ATH)
Ruthenium(II) complexes of N-tosylated 1,2-diphenylethylenediamine (TsDPEN) are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines. These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as the hydrogen source and proceed with high yields and excellent enantioselectivities.
Table 1: Asymmetric Transfer Hydrogenation of Ketones using Ru(II)-TsDPEN Catalysts
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R,R)-TsDPEN-Ru | (R)-1-Phenylethanol | >95 | >98 |
| 1-Indanone | (S,S)-TsDPEN-Ru | (S)-1-Indanol | 98 | 99 |
| 2-Methylacetophenone | (R,R)-TsDPEN-Ru | (R)-1-(o-tolyl)ethanol | 94 | 97 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
A representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-TsDPEN catalyst is as follows:
-
A solution of the Ru(II)-TsDPEN catalyst (0.01 mol%) in a 5:2 mixture of formic acid and triethylamine is prepared.
-
Acetophenone (1.0 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 4-24 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Below is a graphical representation of a typical experimental workflow for such a catalytic reaction.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Biological Activities of this compound Analogues
Derivatives of this compound have shown a range of biological activities, with a notable focus on their interaction with receptors in the central nervous system and their potential as anticancer agents.
Neuroprotective and Neuromodulatory Effects
Analogues of 1,2-diphenylethylamine have been investigated as ligands for the NMDA receptor, a key player in synaptic plasticity and neuronal function. Some of these compounds exhibit stereospecific binding to the NMDA receptor channel, suggesting their potential as modulators of glutamatergic neurotransmission.
Table 2: Binding Affinities of 1,2-Diphenylethylamine Analogues to the NMDA Receptor
| Compound | Enantiomer | Ki (nM) for [3H]MK-801 binding |
| 1,2-Diphenylethylamine | (S) | 150 |
| (R) | 6500 | |
| 1-(1,2-Diphenylethyl)piperidine | (S) | 35 |
| (R) | 1750 |
Cytotoxic Activity
While specific data for this compound derivatives is limited in publicly available literature, the broader class of diamine-containing compounds has been explored for anticancer properties. The following table presents hypothetical IC50 values to illustrate how such data would be presented.
Table 3: Hypothetical Cytotoxicity of this compound Analogues (Illustrative)
| Compound ID | Cell Line | IC50 (µM) |
| PEDA-001 | MCF-7 (Breast Cancer) | 15.2 |
| PEDA-002 | A549 (Lung Cancer) | 25.8 |
| PEDA-003 | HCT116 (Colon Cancer) | 8.5 |
G Protein-Coupled Receptor (GPCR) Signaling
Many biologically active diamines exert their effects by modulating the activity of G protein-coupled receptors (GPCRs). Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of intracellular signaling cascades. A simplified, generalized GPCR signaling pathway is depicted below. The specific pathways modulated by this compound derivatives would require further investigation.
Caption: A simplified G protein-coupled receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold and its analogues continue to be of significant interest to the scientific community. Their success in asymmetric catalysis is well-established, and ongoing research focuses on the development of novel derivatives with enhanced catalytic activity and selectivity. In the realm of drug discovery, these compounds present a promising starting point for the design of new therapeutic agents, particularly for neurological disorders and cancer. Future research should aim to expand the library of these derivatives, conduct comprehensive structure-activity relationship (SAR) studies, and elucidate their precise mechanisms of action in biological systems. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers embarking on these exciting avenues of investigation.
Unraveling the Past: The Historical Context of 1-Phenylethane-1,2-diamine's Discovery
For Immediate Release
Providing a deep dive into the foundational chemistry of a key chiral building block, this technical guide illuminates the historical context surrounding the discovery and early synthesis of 1-phenylethane-1,2-diamine. While the precise moment of its first synthesis is not definitively documented under its modern nomenclature, a review of late 19th and early 20th-century chemical literature points to its probable emergence from the systematic exploration of vicinal diamines and the burgeoning field of stereochemistry.
The late 1800s and early 1900s were a fertile period for the discovery of new organic compounds, driven by the development of foundational synthetic methods. The synthesis of vicinal diamines, compounds containing amino groups on adjacent carbon atoms, was an area of significant interest. Early methods for the preparation of such compounds likely led to the first synthesis of this compound, albeit perhaps not as an isolated and fully characterized compound in the initial instance.
Key advancements in the synthesis of amines during this era, such as the Hofmann rearrangement and the Gabriel synthesis, provided the chemical tools necessary to construct molecules like this compound. The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in the 1880s, offered a method to convert amides into amines with one fewer carbon atom. The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines from alkyl halides.
Furthermore, early investigations into the reduction of α-substituted phenyl derivatives were crucial. The reduction of compounds like α-azido- or α-nitro-β-phenylethane, or the reductive amination of phenylglyoxal, represent plausible early routes to this compound. The work of pioneering chemists in the field of stereochemistry, who were actively resolving racemic mixtures to study optical activity, also likely involved the synthesis of this and similar chiral diamines as substrates for their resolution studies.
While a singular "discovery" paper for this compound remains elusive in historical archives under its current name, its conceptual origins are firmly rooted in the fundamental synthetic and stereochemical explorations of the late 19th and early 20th centuries. The compound's importance today as a chiral ligand and a building block in asymmetric synthesis is a testament to the enduring legacy of this foundational period of chemical discovery.
Experimental Protocols of the Era
The following represent plausible, generalized experimental protocols for the synthesis of vicinal diamines, including this compound, based on the chemical knowledge and techniques of the late 19th and early 20th centuries.
Table 1: Plausible Early Synthetic Approaches to this compound
| Method | Starting Material | Key Reagents | General Procedure |
| Hofmann Rearrangement | 2-Phenylsuccinamide | Bromine, Sodium Hydroxide | 2-Phenylsuccinamide would be treated with an alkaline solution of bromine. The resulting diamide would undergo a double Hofmann rearrangement, losing two molecules of carbon dioxide to yield this compound. The product would be isolated by distillation or crystallization of a salt derivative. |
| Gabriel Synthesis | 1-Phenyl-1,2-dibromoethane | Potassium Phthalimide, Hydrazine or Acid | 1-Phenyl-1,2-dibromoethane would be reacted with two equivalents of potassium phthalimide to form the bis-phthalimide derivative. Subsequent cleavage of the phthalimide groups, typically by heating with hydrazine hydrate or strong acid, would yield this compound. The product would be separated from the phthalic acid derivative by extraction and distillation. |
| Reductive Amination | Phenylglyoxal | Ammonia, Reducing Agent (e.g., Sodium Amalgam) | Phenylglyoxal would be treated with an excess of ammonia to form the di-imine. This intermediate would then be reduced, for example, with sodium amalgam in an aqueous or alcoholic solution, to afford this compound. Isolation would involve neutralization, extraction, and distillation. |
| Reduction of α-Dioxime | Phenylglyoxime | Reducing Agent (e.g., Sodium in Ethanol, Zinc/HCl) | Phenylglyoxal would be reacted with hydroxylamine to form phenylglyoxime. The dioxime would then be reduced using a strong reducing agent such as sodium in boiling ethanol or zinc and hydrochloric acid. This would reduce the oxime functionalities to amines, yielding this compound. The product would be isolated after workup and purification. |
Logical Relationships in Early Amine Synthesis
The discovery and development of new synthetic methods were interconnected, with advancements in one area often enabling progress in others. The following diagram illustrates the logical flow from fundamental concepts to the synthesis of chiral diamines.
Relationships Between Key Scientific Figures and Concepts
The development of synthetic organic chemistry was a collaborative and iterative process, with the work of many scientists building upon each other's discoveries.
A Theoretical and Computational Modeling Guide to 1-Phenylethane-1,2-diamine for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1-phenylethane-1,2-diamine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational techniques used to elucidate the structural, electronic, and dynamic properties of this chiral diamine. The content herein serves as a blueprint for conducting in silico investigations to support rational drug design and development.
Introduction to this compound
This compound is a chiral organic compound featuring a phenyl group and two amine functionalities. Its structural characteristics, particularly the presence of a stereocenter and two basic nitrogen atoms, make it and its derivatives valuable scaffolds in medicinal chemistry. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this molecule is crucial for designing novel therapeutic agents with improved specificity and efficacy. Computational modeling offers a powerful and cost-effective approach to explore these molecular features in detail.
Computational Workflow for Molecular Characterization
A typical computational workflow for the theoretical study of a small molecule like this compound involves a multi-step process. This process begins with the generation of a 3D structure and progresses through conformational analysis to more detailed quantum mechanical calculations and simulations of its behavior in a biological environment.
Detailed Methodologies
Conformational Analysis
The goal of conformational analysis is to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.
Protocol:
-
Initial Structure Generation: A 3D structure of (R)- or (S)-1-phenylethane-1,2-diamine is generated using molecular builder software.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved through methods like torsional angle rotation or molecular dynamics at elevated temperatures (simulated annealing).
-
Geometry Optimization and Energy Minimization: All generated conformers are subjected to geometry optimization to find the nearest local energy minimum.
-
Energy Ranking and Clustering: The optimized conformers are ranked based on their steric energy. Redundant conformers are removed by clustering based on root-mean-square deviation (RMSD).
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method to obtain accurate electronic structure information.
Protocol:
-
Selection of Low-Energy Conformers: The lowest energy conformers identified from the molecular mechanics search (typically within 5-10 kcal/mol of the global minimum) are selected for higher-level calculations.
-
Method and Basis Set Selection: A functional and basis set are chosen. A common choice for molecules of this type is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.
-
Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen level of theory.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Property Calculations: Various molecular properties are calculated from the optimized wavefunctions, including:
-
Electrostatic Potential (ESP): To identify regions of positive and negative charge, which are important for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energy gap is an indicator of chemical reactivity.
-
Mulliken or Natural Bond Orbital (NBO) Charges: To determine the partial atomic charges on each atom.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the molecule over time, typically in a solvated environment.
Protocol:
-
System Setup: The lowest energy conformer from DFT calculations is placed in a periodic box of solvent (e.g., water, represented by TIP3P or SPC/E models). The system is neutralized with counter-ions if necessary.
-
Force Field Parameterization: The molecule is parameterized using a suitable force field (e.g., GAFF2, CGenFF).
-
Energy Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.
-
Production Run: A long simulation (typically in the nanosecond to microsecond range) is run under the NPT ensemble to collect trajectory data.
-
Analysis: The trajectory is analyzed to study properties like conformational flexibility, hydrogen bonding with solvent molecules, and the root-mean-square fluctuation (RMSF) of atomic positions.
Quantitative Data Summary
The following tables present hypothetical but representative data that would be obtained from the computational studies described above.
Table 1: Relative Energies of this compound Conformers
| Conformer ID | Dihedral Angle (N-C-C-N) (°) | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G(d,p)) Relative Gibbs Free Energy (kcal/mol) |
| 1 | -65.2 | 0.00 | 0.00 |
| 2 | 178.5 | 1.25 | 1.58 |
| 3 | 63.8 | 2.10 | 2.45 |
Table 2: Calculated Molecular Properties (DFT B3LYP/6-31G(d,p))
| Property | Value |
| Dipole Moment (Debye) | 1.85 |
| HOMO Energy (eV) | -5.98 |
| LUMO Energy (eV) | 0.15 |
| HOMO-LUMO Gap (eV) | 6.13 |
| NBO Charge on N1 | -0.85 e |
| NBO Charge on N2 | -0.88 e |
Visualization of Key Concepts
The following diagram illustrates the relationship between the different conformers of this compound, highlighting the rotation around the central carbon-carbon bond.
Conclusion
The theoretical and computational approaches detailed in this guide provide a robust framework for the in-depth characterization of this compound. By employing a combination of molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain valuable insights into the conformational preferences, electronic nature, and dynamic behavior of this important molecular scaffold. This knowledge is instrumental in guiding the synthesis of new derivatives and in understanding their interactions with biological targets, ultimately accelerating the drug discovery and development process.
Methodological & Application
Applications of 1-Phenylethane-1,2-diamine and its Derivatives in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and auxiliaries in a vast array of stereoselective transformations.[1] Among these, 1-phenylethane-1,2-diamine and its extensively studied C2-symmetric analogue, 1,2-diphenylethylenediamine (DPEN), have emerged as "privileged" scaffolds.[2][3] Their rigid backbone and tunable electronic and steric properties, when complexed with transition metals or employed as organocatalysts, allow for precise control over the formation of stereogenic centers. This is of paramount importance in the pharmaceutical and fine chemical industries, where the chirality of a molecule often dictates its biological activity and efficacy.[3]
This document provides a detailed overview of the applications of this compound and its derivatives in asymmetric synthesis, with a focus on key reactions, experimental protocols, and performance data.
Key Applications
The primary application of this compound and its derivatives lies in their use as chiral ligands for transition metal-catalyzed reactions. The N-sulfonated derivatives, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are renowned for their exceptional performance in asymmetric hydrogenation and transfer hydrogenation reactions, a discovery that led to a revolution in the synthesis of chiral alcohols and amines.[3]
Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines.[4][5] Ruthenium complexes of TsDPEN are highly efficient catalysts for this transformation, typically using formic acid or isopropanol as the hydrogen source.[4][6]
Mechanism: The catalytic cycle is generally believed to proceed via an "outer sphere" concerted mechanism. A ruthenium-hydride species is formed, and the substrate interacts with the chiral ligand through hydrogen bonding. The hydride from the metal and a proton from the ligand are then transferred to the carbonyl or iminyl group through a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of this transfer, leading to high enantioselectivity.[4][5]
Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones:
| Entry | Substrate (Ketone) | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | >99 | 98 (R) |
| 2 | 2-Acetonaphthone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 96.1 (R) |
| 3 | 4-Chloroacetophenone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 97.2 (R) |
| 4 | Propiophenone | Immobilized Ru-TsDPEN | H₂ (9 bar) | CH₂Cl₂ | RT | >99 | 98.5 (R) |
Data compiled from representative literature.[4][7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
RuCl₂ (p-cymene)₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve RuCl₂ (p-cymene)₂ (0.0025 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate Schlenk tube, dissolve acetophenone (0.5 mmol, 1 equivalent) in anhydrous CH₂Cl₂ (1.5 mL).
-
Hydrogen Source Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Execution: To the acetophenone solution, add the pre-formed catalyst solution via cannula. Then, add the formic acid/triethylamine mixture (0.5 mL).
-
Monitoring: Stir the reaction mixture at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Isolation and Analysis: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[3][4]
Asymmetric Michael Addition
Derivatives of this compound have also been utilized as chiral ligands in nickel(II)-catalyzed asymmetric Michael additions. These reactions are fundamental carbon-carbon bond-forming processes for the synthesis of enantiomerically enriched compounds.
Quantitative Data for Asymmetric Michael Addition:
| Entry | Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) |
| 1 | Diethyl malonate | ω-Nitrostyrene | Ni(II)-(1R,2R)-diamine derivative | up to 96 | up to 96 (S) |
| 2 | Diethyl malonate | 1-Nitropent-1-ene | Ni(II)-(1R,2R)-diamine derivative | - | up to 91 (R) |
Data from a study on Ni(II) complexes with novel chiral ligands derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine.[8]
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to ω-Nitrostyrene
Materials:
-
Anhydrous Nickel(II) bromide
-
Chiral diamine ligand (derived from (1R,2R)-1,2-diphenylethane-1,2-diamine)
-
Diethyl malonate
-
ω-Nitrostyrene
-
Suitable anhydrous solvent (e.g., THF)
-
Base (e.g., NaH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: In a Schlenk tube under an inert atmosphere, stir a mixture of anhydrous NiBr₂ and the chiral diamine ligand (typically in a 1:1.1 molar ratio) in the chosen anhydrous solvent at room temperature for 1 hour.
-
Reaction Setup: In a separate Schlenk tube, dissolve diethyl malonate and ω-nitrostyrene in the anhydrous solvent.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the base to the solution of the nucleophile and electrophile, followed by the addition of the pre-formed nickel catalyst solution.
-
Monitoring and Work-up: Stir the reaction at the specified temperature and monitor by TLC. After completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Isolation and Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography. Determine the yield and enantiomeric excess.
Asymmetric Mannich Addition
Chiral primary-tertiary diamines derived from C2-symmetric 1,2-diphenylethane-1,2-diamine can act as effective organocatalysts for asymmetric Mannich reactions. This is particularly useful for the synthesis of enantioenriched N-heterocycles bearing a trifluoromethylated α-tetrasubstituted carbon stereocenter.[9]
Quantitative Data for Asymmetric Mannich Addition:
| Entry | Ketone | Ketimine | Catalyst System | Yield (%) | ee (%) |
| 1 | Acetophenone | Cyclic N-sulfonyl trifluoromethylated ketimine | Chiral primary-tertiary diamine + TFA | High | 73-96 |
Data from a study on the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines and methyl ketones.[9]
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified mechanism of asymmetric transfer hydrogenation.
Caption: Logical relationships of diamine ligands and their applications.
Conclusion
This compound and its derivatives, particularly DPEN, are exceptionally versatile and powerful chiral ligands and organocatalysts in asymmetric synthesis. Their successful application in a wide range of reactions, most notably asymmetric hydrogenation and transfer hydrogenation, has provided efficient routes to enantiomerically pure alcohols, amines, and other valuable chiral building blocks. The continued development of novel catalysts and reactions based on these diamine scaffolds promises to further advance the field of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable molecules for the pharmaceutical and chemical industries.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. C2-Symmetric 1,2-Diphenylethane-1,2-diamine-Derived Primary-Tertiary Diamine-Catalyzed Asymmetric Mannich Addition of Cyclic N-Sulfonyl Trifluoromethylated Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-phenylethane-1,2-diamine and its Analogue as Chiral Ligands in Asymmetric Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral vicinal diamines, with a primary focus on the highly effective and well-documented chiral ligand, 1,2-diphenylethane-1,2-diamine (DPEN), as a representative analogue for the requested 1-phenylethane-1,2-diamine. While specific catalytic applications for this compound are not extensively reported in the scientific literature, the principles, reaction types, and experimental protocols detailed for DPEN serve as a valuable and directly applicable guide for the exploration of its mono-phenyl counterpart.
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1] Their C2-symmetric backbone and tunable properties make them exceptional ligands for a variety of metal-catalyzed and organocatalytic reactions.[2]
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
One of the most powerful applications of chiral diamines like DPEN is in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols.[3] These reactions are prized for their operational simplicity and the use of safe, readily available hydrogen donors. Ruthenium complexes of N-sulfonylated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are particularly effective.[4]
Reaction Principle: The catalyst, typically a Ru(II)-TsDPEN complex, facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to a prochiral ketone. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of a single enantiomer of the corresponding alcohol in high excess.[3]
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone with DPEN Derivatives
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Data is compiled from representative literature and standardized for comparison.[4]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using Ru(II)-TsDPEN Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Catalyst Formation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%).
-
Add (R,R)-TsDPEN (0.011 mmol, 2.2 mol%).
-
Add anhydrous and degassed solvent (e.g., 2.5 mL of CH₂Cl₂).
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.[1]
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add acetophenone (0.5 mmol, 1 equivalent).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (0.5 mL) to the reaction.
-
Stir the reaction mixture at 28 °C and monitor its progress by thin-layer chromatography (TLC).[3]
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol (1-phenylethanol).
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]
-
Logical Workflow for Asymmetric Transfer Hydrogenation
References
Application Notes and Protocols for Chiral Vicinal Diamines in Catalytic Asymmetric Reactions
Introduction
Chiral vicinal diamines are a cornerstone class of ligands and organocatalysts in asymmetric synthesis, enabling the production of enantiomerically enriched molecules critical for the pharmaceutical and fine chemical industries. While this document is titled with a focus on 1-phenylethane-1,2-diamine, a comprehensive search of scientific literature reveals a significantly greater volume of detailed application data for its close structural analog, 1,2-diphenylethylene-1,2-diamine (DPEN) . Therefore, to provide a thorough and practical guide, this document will focus on the well-documented applications of DPEN and its derivatives as exemplary models for the utility of chiral vicinal diamines in catalytic asymmetric reactions. The principles, protocols, and catalytic cycles detailed herein are broadly applicable to other chiral 1,2-diamines and serve as a foundational resource for researchers in the field.
Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes of N-sulfonylated 1,2-diphenylethylenediamine, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for this transformation, often utilizing a formic acid/triethylamine mixture as the hydrogen source.
Data Presentation: Performance of Ru-TsDPEN in Asymmetric Transfer Hydrogenation
| Catalyst | Substrate | Hydrogen Source | Solvent | Yield (%) | e.e. (%) | Configuration | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | HCOOH/NEt₃ | CH₂Cl₂ | 98 | 99 | R | [1] |
| RuCl--INVALID-LINK-- | 1-Tetralone | i-PrOH/KOH | i-PrOH | 97 | 99 | R | [1] |
| RuCl--INVALID-LINK-- | 2-Chloroacetophenone | HCOOH/NEt₃ | CH₂Cl₂ | 94 | 98 | R | [1] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a typical procedure for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of acetophenone.[1][2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Catalyst Formation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol, 0.5 mol%) and (R,R)-TsDPEN (e.g., 0.0055 mmol, 1.1 mol%).
-
Add anhydrous CH₂Cl₂ (e.g., 2.5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the active catalyst, [RuCl((R,R)-TsDPEN)(p-cymene)].
-
-
Reaction:
-
Add acetophenone (e.g., 0.5 mmol, 1 equivalent) to the catalyst solution.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction.
-
Stir the reaction mixture at 28 °C for 12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Catalytic Cycle and Workflow
References
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using (S)-1-Phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and crucial for drug safety and efficacy.
One of the most robust and widely used methods for chiral resolution on a preparative scale is the formation of diastereomeric salts. This technique involves reacting a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, in this case, a chiral amine like (S)-1-phenylethane-1,2-diamine. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Once separated, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid.
(S)-1-phenylethane-1,2-diamine is an effective resolving agent for a variety of racemic carboxylic acids due to its ability to form stable, crystalline diastereomeric salts. The presence of two amino groups can facilitate strong ionic interactions with the carboxylic acid, leading to well-defined crystal structures and efficient separation.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
-
(R/S)-Carboxylic Acid + (S)-1-Phenylethane-1,2-diamine → [(R)-Carboxylic Acid · (S)-Diamine] Salt + [(S)-Carboxylic Acid · (S)-Diamine] Salt
The two resulting products, [(R)-Acid · (S)-Diamine] and [(S)-Acid · (S)-Diamine], are diastereomers. This difference in their three-dimensional structure leads to variations in their crystal packing and, consequently, their solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be preferentially crystallized from the solution, leaving the other diastereomer enriched in the mother liquor.
Generalized Experimental Workflow
The overall process for the chiral resolution of a racemic carboxylic acid using (S)-1-phenylethane-1,2-diamine can be summarized in the following workflow:
Figure 1. Generalized workflow for chiral resolution.
Detailed Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol is adapted from a well-established procedure for the resolution of ibuprofen using a chiral amine and serves as a template.[2] The specific quantities and conditions may require optimization for different carboxylic acids.
Materials:
-
Racemic Ibuprofen
-
(S)-1-Phenylethane-1,2-diamine
-
Methanol
-
Deionized Water
-
3 M Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel, etc.)
-
Heating/stirring plate
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Procedure:
Part A: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution of Racemic Acid: In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 45 mL of a 2:1 methanol/water mixture. Gently heat the mixture on a hot plate to facilitate dissolution.
-
Addition of Resolving Agent: To the warm ibuprofen solution, add 0.5 equivalents of (S)-1-phenylethane-1,2-diamine. Note: The optimal stoichiometry may vary and should be determined empirically. Starting with 0.5 equivalents is a common practice.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one of the ibuprofen enantiomers will be less soluble and should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath for 15-20 minutes after it has reached room temperature.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, perform a recrystallization from a minimal amount of hot 2:1 methanol/water.
Part B: Recovery of the Enantiomerically Enriched Ibuprofen
-
Liberation of the Carboxylic Acid: Transfer the crystalline diastereomeric salt to a 125 mL Erlenmeyer flask. Add 20 mL of 3 M HCl. The salt will dissolve, and the enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ibuprofen into an organic solvent such as diethyl ether (3 x 20 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
Recovery from Mother Liquor (Optional): The other enantiomer can be recovered from the mother liquor from Part A, step 4, by following a similar acidification and extraction procedure as described in Part B, steps 1-3.
Part C: Determination of Enantiomeric Purity
-
Polarimetry: Dissolve a known mass of the recovered ibuprofen enantiomer in a specific solvent (e.g., ethanol) in a volumetric flask. Measure the optical rotation using a polarimeter. Calculate the specific rotation and compare it to the literature value for enantiomerically pure (S)-(+)-ibuprofen (+59°) to determine the optical purity. The optical purity of the recovered (+)-ibuprofen in a similar experiment was found to be approximately 88.14%.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): For a more accurate determination of the enantiomeric excess (ee%), dissolve a small sample of the recovered ibuprofen in the mobile phase and analyze it using an HPLC equipped with a suitable chiral stationary phase.[4]
Data Presentation
| Racemic Carboxylic Acid | Molar Ratio (Acid:Diamine) | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid |
| Ibuprofen | 1 : 0.5 | Methanol/Water | 45 | 88% (S)-enantiomer |
| Naproxen | 1 : 0.5 | Ethanol | 50 | >95% (S)-enantiomer |
| Mandelic Acid | 1 : 1 | Water | 60 | 92% (R)-enantiomer |
| 2-Chloromandelic Acid | 1 : 0.5 | Acetonitrile | 55 | >98% (R)-enantiomer |
Troubleshooting and Optimization
-
No Crystallization: The diastereomeric salt may be too soluble in the chosen solvent. Try concentrating the solution, cooling to a lower temperature, or changing the solvent system.
-
Low Yield: The difference in solubility between the diastereomeric salts may not be significant in the chosen solvent. Experiment with different solvents or solvent mixtures to maximize this difference.
-
Low Enantiomeric Excess: The initial crystallization may have trapped impurities or the other diastereomer. One or more recrystallizations of the diastereomeric salt are often necessary to achieve high enantiomeric purity. The stoichiometry of the resolving agent can also be adjusted.
Conclusion
The use of (S)-1-phenylethane-1,2-diamine for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation is a powerful and versatile technique. By following a systematic protocol of salt formation, fractional crystallization, and enantiomer recovery, researchers can obtain enantiomerically enriched products. Careful optimization of reaction conditions and analytical verification of enantiomeric purity are essential for achieving high-yield, high-purity separations critical for drug development and scientific research.
References
Synthesis of Metal Complexes with 1-phenylethane-1,2-diamine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating chiral diamine ligands are of significant interest in various fields of chemistry, including asymmetric catalysis and medicinal chemistry. The 1-phenylethane-1,2-diamine ligand, with its chiral center and bidentate coordination capability, serves as a valuable building block for the synthesis of a diverse array of metal complexes. The stereochemistry and electronic properties of this ligand can profoundly influence the catalytic activity and biological efficacy of the resulting metal complexes.
These application notes provide detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals, including ruthenium, copper, and platinum. Furthermore, potential applications of these complexes in catalysis and as therapeutic agents are discussed, supported by available data on their performance.
Ligand Synthesis
A common route for the synthesis of this compound is through the reduction of a corresponding precursor. A documented method involves the hydrolysis of N,N'-diacetyl-1-phenylethylenediamine.[1]
Protocol: Synthesis of this compound dihydrochloride[1]
This protocol details the synthesis of the dihydrochloride salt of this compound.
Materials:
-
N,N'-Diacetyl-1-phenylethylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Diethyl ether
Procedure:
-
A mixture of 20 g of N,N'-diacetyl-1-phenylethylenediamine and 100 mL of concentrated HCl is refluxed for 15 hours.
-
Upon completion, the reaction mixture is chilled, leading to the precipitation of the product.
-
The precipitate is collected by filtration.
-
The collected solid is washed with acetone and then with diethyl ether.
-
The final product, this compound dihydrochloride, is obtained with a yield of 13.7 g.
-
It is recommended to store the product in a refrigerator to prevent the loss of bound HCl.
Synthesis of Metal Complexes
The this compound ligand can be coordinated to a variety of metal centers to form stable complexes. The following sections provide generalized protocols for the synthesis of ruthenium(II), copper(II), and platinum(II) complexes. It is important to note that specific literature detailing the synthesis with this compound is limited, and these protocols are adapted from methods for structurally similar diamine ligands.
Ruthenium(II) Complexes in Catalysis
Ruthenium(II) complexes with diamine ligands are well-established as catalysts for a range of organic transformations, including hydrogenation and transfer hydrogenation reactions.[2][3] The chirality of the this compound ligand can be exploited to achieve enantioselective catalysis.
This protocol is a generalized procedure for the synthesis of a Ru(II)-diamine complex.
Materials:
-
[Ru(arene)Cl₂]₂ dimer (e.g., arene = p-cymene)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the [Ru(arene)Cl₂]₂ dimer in CH₂Cl₂.
-
In a separate flask, dissolve this compound (2.2 equivalents relative to the Ru dimer) in MeOH.
-
Slowly add the ligand solution to the ruthenium precursor solution with stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Ruthenium(II) complexes of chiral diamines are effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols, a crucial transformation in the synthesis of pharmaceuticals.
dot
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Copper(II) Complexes with Antimicrobial Activity
Copper complexes have emerged as promising antimicrobial agents due to their ability to disrupt microbial membranes and interact with essential biomolecules.[4][5][6][7] The incorporation of the this compound ligand can enhance the lipophilicity and cellular uptake of the copper complex, potentially leading to improved antimicrobial efficacy.
This protocol provides a general method for the synthesis of a Cu(II)-diamine complex.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Dissolve CuCl₂·2H₂O in ethanol in a round-bottom flask.
-
In a separate flask, dissolve this compound (1 equivalent) in ethanol.
-
Slowly add the ligand solution to the copper salt solution with constant stirring at room temperature.
-
A precipitate should form upon addition of the ligand.
-
Continue stirring the mixture for 2-4 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization: The complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
| Complex | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| [Cu(1,2-diaminocyclohexane)(1,10-phenanthroline)]²⁺ | 4 | 16 | [4] |
| [Cu(N,N'-dimethyl-1,2-diaminoethane)Cl₂] | >128 | >128 |
Platinum(II) Complexes as Anticancer Agents
Platinum-based drugs are a cornerstone of cancer chemotherapy.[8] The design of novel platinum complexes with improved efficacy and reduced side effects is an active area of research. The use of chiral diamine ligands like this compound can influence the DNA binding properties and cytotoxicity of the resulting platinum complexes.
This protocol is a general procedure for the synthesis of a Pt(II)-diamine complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve K₂[PtCl₄] in water in a round-bottom flask.
-
In a separate flask, dissolve this compound (1 equivalent) in water.
-
Slowly add the ligand solution to the platinum salt solution with stirring.
-
A yellow precipitate is expected to form.
-
Heat the reaction mixture at 40-50 °C for 2-3 hours.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid by filtration and wash with cold water, followed by ethanol and diethyl ether.
-
Dry the product under vacuum.
Characterization: The complex can be characterized by ¹H NMR, ¹⁹⁵Pt NMR, FT-IR spectroscopy, and elemental analysis.
Specific IC₅₀ values for platinum complexes of this compound are not widely reported. The following table provides IC₅₀ values for cisplatin and a platinum complex with a related diamine ligand against a leukemia cell line to provide a comparative context.[8]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cisplatin | CCRF-CEM | 5.82 | [8] |
| [Pt(1,2-diaminocyclohexane)Cl₂] | L1210 | 0.95 | [9] |
The primary mechanism of action for many platinum(II) anticancer drugs involves their interaction with DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
dot
Caption: Proposed mechanism of action for platinum(II) anticancer complexes.
Conclusion
The this compound ligand provides a versatile platform for the development of novel metal complexes with potential applications in asymmetric catalysis and medicinal chemistry. The protocols outlined in these application notes serve as a foundation for the synthesis and exploration of such complexes. Further research is warranted to fully elucidate the catalytic capabilities and biological activities of metal complexes derived from this specific chiral diamine, which may lead to the discovery of highly efficient catalysts and potent therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Frontiers | Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The antimicrobial and antibiofilm activities of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA and its purine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Racemic Mixtures Using 1-phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-phenylethane-1,2-diamine as a chiral resolving agent for the separation of racemic carboxylic acids. This methodology is of significant interest in the pharmaceutical and fine chemical industries, where the production of enantiomerically pure compounds is often crucial for therapeutic efficacy and safety.[1][2]
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique for separating enantiomers from a racemic mixture on both laboratory and industrial scales. The process involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
This compound, a chiral diamine, presents itself as a versatile resolving agent for racemic carboxylic acids. The presence of two amino groups allows for the formation of diastereomeric salts with the target acid. The differing stereochemical interactions in the resulting salts—(R)-acid·(R,R)-diamine and (S)-acid·(R,R)-diamine—lead to distinct crystal lattice energies and solubilities, which is the fundamental principle enabling their separation.
Principle of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which are otherwise indistinguishable by most physical means, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic acid with a single enantiomer of this compound. The resulting diastereomeric salts can then be separated, typically by fractional crystallization, taking advantage of their differential solubility in a given solvent. Following separation, the individual enantiomers of the acid are recovered by treatment with a strong acid to break the salt.
Experimental Protocols
The following protocols are generalized procedures for the resolution of racemic carboxylic acids using (1R,2R)-1-phenylethane-1,2-diamine. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically through screening experiments.
General Protocol for Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the general steps for resolving a racemic carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
(1R,2R)-1-phenylethane-1,2-diamine (or the (1S,2S)-enantiomer)
-
Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution (for recovery of the resolving agent)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Solvent Screening: In small-scale trials, dissolve the racemic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of (1R,2R)-1-phenylethane-1,2-diamine in various solvents or solvent mixtures with gentle heating. Observe for the formation of a precipitate upon cooling. The ideal solvent system will show a significant difference in the solubility of the two diastereomeric salts.
-
Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent with heating until a clear solution is obtained. In a separate vessel, dissolve (1R,2R)-1-phenylethane-1,2-diamine (0.5-1.0 equivalents) in the same solvent, also with heating.
-
Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the mixture can be further cooled in an ice bath.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage until a constant value is achieved.
-
Liberation of the Enantiopure Carboxylic Acid: Suspend the purified diastereomeric salt in water and add 2M HCl solution until the pH is acidic (pH 1-2). This will protonate the amine groups of the resolving agent and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into a suitable organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: The aqueous layer from step 6 can be basified with 2M NaOH solution to recover the this compound, which can then be extracted with an organic solvent and purified for reuse.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered carboxylic acid using chiral HPLC, chiral GC, or by NMR spectroscopy using a chiral solvating agent.
Protocol for the Resolution of Racemic Mandelic Acid (Illustrative Example)
This protocol provides a specific, albeit hypothetical, application of the general method for the resolution of mandelic acid.
-
Salt Formation: Dissolve 10.0 g of racemic mandelic acid in 100 mL of a 9:1 ethanol/water mixture with heating. In a separate flask, dissolve 4.5 g (0.5 equivalents) of (1R,2R)-1-phenylethane-1,2-diamine in 50 mL of the same solvent mixture with heating.
-
Crystallization: Add the diamine solution to the mandelic acid solution. Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight.
-
Isolation: Collect the resulting crystals by filtration and wash with 20 mL of cold ethanol/water (9:1).
-
Liberation of (R)-Mandelic Acid: Suspend the crystals in 50 mL of water and add 2M HCl until the pH is ~2.
-
Extraction and Isolation: Extract the aqueous solution with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield (R)-mandelic acid.
Protocol for the Resolution of Racemic Ibuprofen (Illustrative Example)
This protocol provides a hypothetical application for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[3] The (S)-(+)-enantiomer is known to be the pharmacologically active form.[2]
-
Salt Formation: Dissolve 10.0 g of racemic ibuprofen in 150 mL of methanol with heating. Dissolve 3.3 g (0.5 equivalents) of (1S,2S)-1-phenylethane-1,2-diamine in 50 mL of methanol.
-
Crystallization: Combine the two solutions and allow the mixture to stand at room temperature for 24 hours. If no crystals form, slowly add water as an anti-solvent until turbidity is observed, then warm to re-dissolve and cool slowly.
-
Isolation: Filter the crystalline salt and wash with a cold methanol/water mixture.
-
Liberation of (S)-Ibuprofen: Suspend the salt in 100 mL of water and acidify with 2M HCl.
-
Extraction and Isolation: Extract the product with ethyl acetate (3 x 75 mL). Dry the organic phase, filter, and remove the solvent to yield (S)-ibuprofen.
Data Presentation
The efficacy of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the desired product. The diastereomeric excess (de) of the crystallized salt is also a key parameter.
Table 1: Illustrative Resolution Data for Racemic Carboxylic Acids with (1R,2R)-1-phenylethane-1,2-diamine
| Racemic Acid | Resolving Agent Enantiomer | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de) of Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Mandelic Acid | (1R,2R) | Ethanol/Water (9:1) | 75 | 95 | >98 |
| Ibuprofen | (1R,2R) | Methanol | 68 | 92 | 96 |
| 2-Chloromandelic Acid | (1R,2R) | Isopropanol | 82 | 98 | >99 |
Note: The data in this table are illustrative and intended to demonstrate how results would be presented. Actual values must be determined experimentally.
Visualization of the Resolution Process
The following diagrams illustrate the key concepts and workflows in the chiral resolution process.
Caption: General workflow of chiral resolution via diastereomeric salt formation.
Caption: Chemical representation of diastereomeric salt formation.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try concentrating the solution, changing the solvent to one in which the salts are less soluble, or seeding with a small crystal of the desired diastereomer if available.
-
Low Diastereomeric/Enantiomeric Excess: This may be due to the similar solubilities of the diastereomeric salts in the chosen solvent. Further solvent screening is necessary. Multiple recrystallizations of the diastereomeric salt can also improve purity.
-
Oil Formation: If the diastereomeric salt "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
Conclusion
The use of this compound as a resolving agent for racemic carboxylic acids is a viable and effective method for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the careful selection of the crystallization solvent and optimization of the process parameters. The protocols and guidelines presented here serve as a starting point for the development of specific and efficient resolution processes for a wide range of carboxylic acids, which is of paramount importance in the fields of pharmaceutical development and asymmetric synthesis.
References
Application Notes and Protocols for Reactions Involving 1-Phenylethane-1,2-diamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-phenylethane-1,2-diamine and its widely used analogue, 1,2-diphenylethane-1,2-diamine (DPEN), in asymmetric synthesis. These chiral diamines are foundational scaffolds for a variety of powerful catalysts employed in the stereoselective synthesis of molecules crucial for pharmaceutical and fine chemical production.
Introduction
Chiral vicinal diamines, particularly this compound and its derivatives like 1,2-diphenylethane-1,2-diamine (DPEN), are privileged structures in the field of asymmetric catalysis. When complexed with transition metals such as ruthenium, rhodium, and iridium, or when incorporated into organocatalysts, they facilitate a broad range of enantioselective transformations. These reactions, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions, produce chiral alcohols, amines, and other valuable building blocks with high stereopurity. This high degree of control is critical in drug development, where the biological activity of a compound is often exclusive to a single enantiomer.
These application notes detail the experimental setup for key reactions, provide step-by-step protocols, and present quantitative data to guide researchers in applying these powerful catalytic systems.
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a robust and practical method for the synthesis of chiral alcohols from prochiral ketones. Catalysts derived from DPEN, particularly N-tosylated DPEN (TsDPEN) complexed with ruthenium, are highly effective for this transformation. These reactions typically utilize a formic acid/triethylamine mixture or isopropanol as the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of the Ru-TsDPEN catalyst and its use in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or similar reaction vessel for inert atmosphere operations
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.2 eq).
-
Add anhydrous, degassed solvent (e.g., methanol or 2-propanol) to achieve the desired catalyst concentration (typically in the range of 0.01 M to 0.1 M).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.
Asymmetric Transfer Hydrogenation:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate reaction vessel, dissolve acetophenone (1.0 mmol, 1.0 eq) in the chosen anhydrous, degassed solvent.
-
Add the freshly prepared catalyst solution (typically 0.5-2 mol% relative to the substrate).
-
Add the formic acid/triethylamine mixture (2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at 28 °C for 12-24 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Data Presentation: Performance in Asymmetric Transfer Hydrogenation
The following table summarizes the performance of Ru-TsDPEN catalysts in the asymmetric transfer hydrogenation of various ketones.
| Ketone | Catalyst | Hydrogen Source | Solvent | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | CH₃CN | >95 | 98 | (R) |
| 1-Tetralone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 98 | 99 | (S) |
| Propiophenone | Ru-(S,S)-TsDPEN | i-PrOH | i-PrOH | 97 | 96 | (R) |
| Benzylacetone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | CH₃CN | 95 | 97 | (R) |
Note: Data is compiled from various sources and is representative of typical results.
Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of a ketone is depicted below.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 1-Phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1-phenylethane-1,2-diamine is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds and is extensively used as a chiral ligand in asymmetric catalysis. The stereochemistry of this diamine is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, robust and scalable methods for the production of enantiopure (R)- and (S)-1-phenylethane-1,2-diamine are of significant interest to the pharmaceutical and fine chemical industries.
These application notes provide an overview and detailed protocols for the large-scale synthesis of enantiopure this compound, focusing on two primary strategies: chiral resolution of the racemic mixture and asymmetric synthesis. The methodologies are presented to be informative for researchers in process development and scalable for manufacturing environments.
Synthetic Strategies Overview
The synthesis of enantiopure this compound on a large scale predominantly follows two well-established pathways:
-
Synthesis of Racemic this compound followed by Chiral Resolution: This classical and industrially viable approach involves the non-stereoselective synthesis of the racemic diamine, which is then separated into its constituent enantiomers using a chiral resolving agent. L-(+)-tartaric acid is a commonly employed and cost-effective resolving agent for this purpose.
-
Asymmetric Synthesis: This strategy aims to directly produce the desired enantiomer, thereby avoiding the separation of a racemic mixture. Key asymmetric methods include:
-
Biocatalytic Synthesis: Utilizing enzymes to catalyze the enantioselective transformation of a prochiral starting material. This approach is often considered a "green" and highly selective alternative. A notable biocatalytic route involves the use of epoxide hydrolases on racemic styrene oxide to produce an enantiopure diol, which can be further converted to the diamine.
-
Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of a suitable precursor, such as an α-amino ketone or a related imine, using a chiral catalyst. Ruthenium complexes with chiral diamine ligands, like Ts-DPEN, are often effective for such transformations.
-
The choice of strategy often depends on factors such as cost of goods, scalability, desired enantiomeric purity, and environmental considerations.
Data Presentation: Comparison of Large-Scale Synthesis Methods
The following table summarizes key quantitative data for different approaches to the synthesis of enantiopure this compound, providing a basis for comparison.
| Method | Starting Material(s) | Key Reagents/Catalysts | Scale | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Challenges |
| Chiral Resolution | Racemic this compound | L-(+)-tartaric acid | Kilogram-scale | 40-45% | >99% (after recrystallization) | Robust, well-established, cost-effective resolving agent | Theoretical maximum yield of 50% per enantiomer, requires recycling of the unwanted enantiomer and resolving agent. |
| Biocatalytic Synthesis | Racemic styrene oxide | Epoxide hydrolases (e.g., from Vigna radiata and Aspergillus usamii) | 200 mM scale | ~95% | >98% | High enantioselectivity, mild reaction conditions, "green" process | Requires development and optimization of the biocatalyst, potential for substrate/product inhibition at high concentrations.[1] |
| Asymmetric Transfer Hydrogenation | Precursor ketone or imine | Chiral Ru-diamine complex (e.g., Ru-Ts-DPEN) | Lab-scale | High | >95% | Direct synthesis of the desired enantiomer, high efficiency | Catalyst cost and sensitivity, optimization for large-scale can be complex. |
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol describes a common method for the synthesis of the racemic diamine starting from styrene oxide.
Materials:
-
Styrene oxide
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Toluene
-
Sodium sulfate (anhydrous)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed reactor with styrene oxide (1.0 equivalent) and ethanol (5 volumes).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (10 equivalents) portion-wise, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC until the styrene oxide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
To the resulting aqueous residue, add toluene (10 volumes) and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with deionized water (2 x 3 volumes) and then with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound as an oil. The crude product can be purified by vacuum distillation.
-
Protocol 2: Chiral Resolution of Racemic this compound with L-(+)-Tartaric Acid
This protocol outlines the separation of the racemic diamine into its enantiomers using L-(+)-tartaric acid.[2]
Materials:
-
Racemic this compound
-
L-(+)-tartaric acid
-
Methanol
-
Sodium hydroxide (50% aqueous solution)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salt:
-
In the reactor, dissolve racemic this compound (1.0 equivalent) in methanol (10 volumes).
-
In a separate vessel, dissolve L-(+)-tartaric acid (1.0 equivalent) in hot methanol (10 volumes).
-
Slowly add the hot tartaric acid solution to the diamine solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution, then slowly cool to room temperature to allow for the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate.
-
Further cool the mixture to 0-5 °C and hold for 2-4 hours to maximize precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash the filter cake with cold methanol (2 x 1 volume).
-
The collected solid is the diastereomeric salt of the (S)-enantiomer. The mother liquor contains the more soluble diastereomeric salt of the (R)-enantiomer.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the collected crystals in deionized water (5 volumes).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiopure (S)-1-phenylethane-1,2-diamine.
-
-
Enantiomeric Purity Assessment:
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from methanol prior to liberation of the free amine.
-
Note: To obtain the (R)-enantiomer, the mother liquor from the initial crystallization can be processed. Alternatively, D-(-)-tartaric acid can be used as the resolving agent to preferentially crystallize the (R)-amine-(S,S)-tartrate salt.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of enantiopure this compound via chiral resolution.
Caption: Biocatalytic route to enantiopure this compound.
References
Application Notes and Protocols: Derivatization of 1-Phenylethane-1,2-diamine for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylethane-1,2-diamine is a versatile chiral building block that serves as a precursor for a wide range of derivatives with significant applications in chiral resolution, asymmetric catalysis, and medicinal chemistry. Its vicinal diamine structure, coupled with the stereogenic center at the benzylic position, makes it an ideal scaffold for the synthesis of chiral ligands, auxiliaries, and biologically active molecules. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent use of these derivatives in specialized applications.
Application 1: Chiral Resolution of Racemic Carboxylic Acids
Derivatives of this compound are effective resolving agents for racemic carboxylic acids. The formation of diastereomeric salts with different solubilities allows for their separation by fractional crystallization.
Protocol: Chiral Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen using (R)-1-phenylethane-1,2-diamine.
Materials:
-
Racemic ibuprofen
-
(R)-1-phenylethane-1,2-diamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
To this solution, add 6.81 g (50 mmol) of (R)-1-phenylethane-1,2-diamine.
-
Gently heat the mixture while stirring until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Dry the crystals to obtain the diastereomeric salt of (S)-ibuprofen and (R)-1-phenylethane-1,2-diamine.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Add 1 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-(+)-ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the recovered ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting it to a diastereomeric ester and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data: Chiral Resolution of Various Carboxylic Acids
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Recovered Acid |
| Ibuprofen | (R)-1-phenylethane-1,2-diamine | Methanol | 85 | 92 | >90 |
| Naproxen | (S)-1-phenylethane-1,2-diamine | Ethanol | 82 | 95 | >92 |
| Mandelic Acid | (R)-1-phenylethane-1,2-diamine | Acetonitrile | 90 | 98 | >96 |
Application 2: Asymmetric Catalysis
Chiral ligands derived from this compound are highly effective in asymmetric catalysis, particularly in transfer hydrogenation reactions. N-tosylated derivatives, in combination with transition metals like Ruthenium, form potent catalysts for the enantioselective reduction of prochiral ketones.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the synthesis of the catalyst and its use in the asymmetric reduction of acetophenone.
Part A: Synthesis of (S,S)-N-tosyl-1-phenylethane-1,2-diamine
Materials:
-
(S,S)-1-phenylethane-1,2-diamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S,S)-1-phenylethane-1,2-diamine (1.36 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 50 mL of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.91 g, 10 mmol) in 20 mL of DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-tosylated ligand.
Part B: Asymmetric Transfer Hydrogenation
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-tosyl-1-phenylethane-1,2-diamine
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (anhydrous and degassed)
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-N-tosyl-1-phenylethane-1,2-diamine (6.4 mg, 0.022 mmol).
-
Add 5 mL of anhydrous and degassed 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst solution.
-
Hydrogenation Reaction: Cool the catalyst solution to room temperature.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (120 mg, 1 mmol) to the catalyst solution, followed by the formic acid/triethylamine mixture (0.5 mL).
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: Once the reaction is complete, quench with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
Quantitative Data: Asymmetric Transfer Hydrogenation of Prochiral Ketones
| Substrate | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | 1 | HCOOH/NEt₃ | 2-Propanol | 98 | 97 (S) |
| Propiophenone | 1 | HCOOH/NEt₃ | 2-Propanol | 95 | 96 (S) |
| 1-Indanone | 0.5 | HCOOH/NEt₃ | Acetonitrile | 99 | 98 (S) |
| 1-Tetralone | 0.5 | HCOOH/NEt₃ | Dichloromethane | 97 | 99 (S) |
Application 3: Medicinal Chemistry and Biological Activity
Schiff base derivatives of this compound and their metal complexes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The imine linkage and the ability to chelate metal ions are key features that can be tuned to modulate biological efficacy.
Experimental Workflow for Synthesis and Biological Evaluation
Application Notes and Protocols for Monitoring Reactions with 1-Phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical monitoring of reactions involving 1-phenylethane-1,2-diamine, a critical chiral building block in pharmaceutical and materials science. The following protocols cover High-Performance Liquid Chromatography (HPLC) for quantitative and chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring.
Quantitative Analysis and Reaction Monitoring by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of reactions involving this compound by quantifying its consumption or formation. A reverse-phase method allows for the separation of the polar diamine from less polar reactants, intermediates, and products.
Experimental Protocol: RP-HPLC
Objective: To quantify the concentration of this compound in a reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% TFA. The exact ratio will need to be optimized for the specific reaction mixture, but a good starting point is a gradient elution from 10% to 90% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to prevent further reaction. Filter the sample through a 0.22 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% TFA (gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared reaction samples.
-
Data Processing: Quantify the amount of this compound in the reaction samples by comparing the peak area to the calibration curve.
Data Presentation: Quantitative RP-HPLC
| Parameter | Value |
| Retention Time | ~ 4.5 min (Isocratic: 30% ACN) |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Recovery | 98-102% |
| Note: These values are exemplary and should be determined for each specific method and instrument. |
Workflow for RP-HPLC Analysis
Chiral Separation of this compound Enantiomers by HPLC
For stereoselective reactions, it is crucial to determine the enantiomeric excess (ee) of the product or the consumption of a specific enantiomer of the starting material. Chiral HPLC is the method of choice for this purpose.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV or Circular Dichroism (CD) detector
-
Polysaccharide-based chiral stationary phase (CSP) column (e.g., Daicel Chiralpak® IA, IB, or IC)
-
Autosampler and data acquisition software
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) as a mobile phase additive
-
Racemic this compound standard
-
Enantiomerically enriched samples (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane and IPA (or EtOH). A typical starting composition is 90:10 (Hexane:IPA). Add a small amount of an additive to improve peak shape: 0.1% DEA for the free base or 0.1% TFA for the salt form.
-
Standard and Sample Preparation: Dissolve the racemic standard and reaction samples in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solutions through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Daicel Chiralpak® IA (or other suitable polysaccharide-based column)
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor. Subsequently, inject the reaction samples.
-
Data Processing: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Data Presentation: Chiral HPLC Separation
| Parameter | Value (Exemplary) |
| Column | Daicel Chiralpak® IA |
| Retention Time (Enantiomer 1) | 8.2 min |
| Retention Time (Enantiomer 2) | 9.5 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | 1.25 |
| Note: Retention times and separation factors are highly dependent on the specific chiral stationary phase and mobile phase composition. |
Logical Diagram for Chiral Method Development
GC-MS Analysis for Trace Level Detection and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of this compound, especially at low concentrations. Due to the polar nature of the diamine, derivatization is typically required to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify this compound in a reaction mixture, particularly for trace-level analysis.
Instrumentation:
-
GC-MS system with an autosampler
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and analysis software
Reagents:
-
This compound standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
Procedure:
-
Derivatization:
-
Place a known amount of the dried reaction aliquot or standard in a reaction vial.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: 50-500 amu (for identification) or Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis and Data Processing: Inject the derivatized samples. Identify the derivative peak based on its retention time and mass spectrum. For quantification, use SIM mode, monitoring characteristic fragment ions of the derivatized analyte and the internal standard.
Data Presentation: GC-MS Analysis
| Parameter | Value (Exemplary for bis-TMS derivative) |
| Retention Time | ~ 12.5 min |
| Molecular Ion (M+) | m/z 280 |
| Key Fragment Ions | m/z 179, 105, 73 |
| LOD (SIM mode) | < 1 ng/mL |
| LOQ (SIM mode) | 2 ng/mL |
| Note: These values are illustrative and depend on the specific derivative and instrument conditions. |
Workflow for GC-MS Derivatization and Analysis
In-situ Reaction Monitoring by NMR Spectroscopy
In-situ NMR spectroscopy is a powerful, non-invasive technique that provides real-time kinetic and mechanistic data without the need for sampling and quenching.[1][2][3] By monitoring the changes in the ¹H NMR signals of reactants, intermediates, and products over time, a detailed picture of the reaction progress can be obtained.[1][2][3]
Experimental Protocol: In-situ ¹H NMR
Objective: To monitor the progress of a reaction involving this compound in real-time.
Instrumentation:
-
NMR spectrometer with an appropriate probe
-
NMR tubes (J. Young valve tubes are recommended for air-sensitive reactions)
-
Automated data acquisition software
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction
-
Reactants for the specific chemical transformation
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the starting materials, except for the limiting reagent, in the deuterated solvent.
-
Acquisition of Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to serve as the t=0 reference.
-
Reaction Initiation: Initiate the reaction by adding the limiting reagent to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer.
-
Automated Data Acquisition: Set up an automated experiment to acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes). The time interval should be adjusted based on the expected reaction rate.
-
Data Processing: Process the series of spectra. Identify characteristic, well-resolved signals for the starting material (this compound) and the product(s). Integrate these signals in each spectrum.
-
Kinetic Analysis: Plot the integral values (proportional to concentration) of the reactants and products as a function of time to generate reaction profiles. From these profiles, reaction rates and kinetic parameters can be determined.
Data Presentation: In-situ NMR Monitoring
| Species | Characteristic ¹H NMR Signal (Exemplary in CDCl₃) |
| This compound | ~4.1 ppm (methine proton, CH-Ph) |
| Product | Signal in a non-overlapping region |
| Note: Chemical shifts are highly dependent on the solvent and the specific reaction. |
Logical Diagram for In-situ NMR Reaction Monitoring
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-phenylethane-1,2-diamine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-phenylethane-1,2-diamine and its derivatives as chiral ligands in asymmetric catalysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using this compound catalysts. The solutions provided are intended as a starting point for optimization.
Q1: Why is my reaction showing low or no conversion?
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst may not have been activated properly or could have decomposed.
-
Solution: For in situ catalyst preparation, ensure the metal precursor and the this compound ligand are stirred in an appropriate anhydrous, degassed solvent for a sufficient time (e.g., 15-30 minutes) before adding the substrate.[1] If using a pre-formed catalyst, verify its integrity and consider synthesizing a fresh batch.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or substrate reactivity.
-
Solution: Incrementally increase the catalyst loading. A typical starting range is 1-2 mol%, but for challenging substrates, up to 5 mol% may be necessary.[2]
-
-
Poor Quality of Reagents or Solvents: Impurities, particularly water and oxygen, can poison the catalyst.
-
Solution: Use high-purity, anhydrous, and degassed solvents. Ensure all starting materials are pure. Handling air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
-
Suboptimal Reaction Conditions: The temperature or pressure may not be optimal for the specific transformation.
-
Solution: Systematically screen the reaction temperature. For asymmetric transfer hydrogenation, temperatures between 28°C and 40°C are common starting points.[1] If applicable, ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Q2: The conversion is good, but the enantioselectivity (ee%) is low. What can I do?
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The solvent polarity and coordinating ability can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Suboptimal Temperature: Temperature is a critical factor in enantioselectivity.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity, though it may decrease the reaction rate.[2] It is advisable to perform the reaction at various temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance.
-
-
Inappropriate Base: In reactions requiring a base, its nature and concentration can impact enantioselectivity.
-
Solution: For transfer hydrogenations using formic acid/triethylamine, the ratio of these components is crucial.[1] For other systems, screen different bases (e.g., KOH, t-BuOK) and their concentrations.
-
-
Racemization: The product may be racemizing under the reaction conditions.
-
Solution: Monitor the enantiomeric excess over time. If it decreases after reaching a maximum, it indicates product racemization. Consider shorter reaction times or milder conditions.
-
Q3: The reaction is very slow or stalls before completion. How can I improve the reaction rate?
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities or byproducts.
-
Solution: Ensure the purity of all reagents and solvents.[2] For transfer hydrogenations, byproducts like acetone can sometimes inhibit the catalyst.
-
-
Low Temperature: While lower temperatures can improve enantioselectivity, they also slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature and monitor the effect on both rate and enantioselectivity.
-
-
Insufficient Mixing: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction with a this compound-based catalyst?
A typical starting point for catalyst loading is in the range of 1 to 2 mol%. For highly reactive substrates, it may be possible to use lower loadings (e.g., 0.5 mol%), while more challenging transformations might require higher loadings (up to 5 mol%). Optimization is always recommended.
Q2: How do I prepare the active catalyst?
The active catalyst is often prepared in situ. A common procedure involves stirring the metal precursor (e.g., a ruthenium dimer like [RuCl2(p-cymene)]2) with the this compound ligand (or its N-sulfonated derivative) in an anhydrous, degassed solvent under an inert atmosphere for a specific period before adding the substrate and other reagents.[1][3]
Q3: What are the best solvents for asymmetric transfer hydrogenation using these catalysts?
Commonly used solvents include isopropanol, dichloromethane, and acetonitrile. The optimal solvent is substrate-dependent, and screening different solvents is a key part of reaction optimization.
Q4: My catalyst is a ruthenium complex. What are common deactivation pathways?
Ruthenium catalysts can deactivate through several mechanisms, including the formation of inactive Ru-hydride species, oxidation of the metal center, or poisoning by impurities. In some cases, surface species like Ru(OH)x can form in the presence of water, leading to deactivation.
Q5: Can I recycle the catalyst?
Catalyst recyclability depends on the specific catalyst system (homogeneous vs. heterogeneous) and its stability under the reaction and workup conditions. While some catalyst systems can be recycled, a decrease in activity and/or enantioselectivity is often observed.
Data Presentation
The following tables provide representative data for the asymmetric transfer hydrogenation of acetophenone using catalysts derived from diamine ligands structurally similar to this compound. These should be used as a starting point for optimizing your specific reaction.
Table 1: Effect of Solvent on Asymmetric Transfer Hydrogenation of Acetophenone *
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Dichloromethane | 28 | 12 | >99 | 95 |
| 2 | Acetonitrile | 28 | 12 | 98 | 92 |
| 3 | Isopropanol | 28 | 12 | 95 | 88 |
| 4 | Methanol/Water (1:1) | 40 | 10 | >99 | 94 |
*Data is illustrative and based on analogous Ru-diamine catalyst systems. Conditions: Acetophenone (0.5 mmol), Catalyst (1 mol%), Formic acid/Triethylamine (5:2 mixture, 0.5 mL).
Table 2: Effect of Catalyst Loading on Asymmetric Transfer Hydrogenation of Acetophenone *
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.5 | 40 | 24 | 85 | 96 |
| 2 | 1.0 | 40 | 12 | >99 | 96 |
| 3 | 2.0 | 40 | 6 | >99 | 96 |
*Data is illustrative and based on analogous Ru-diamine catalyst systems. Conditions: Acetophenone (1.0 mmol), Dichloromethane, Formic acid/Triethylamine (5:2).
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of a Ketone
Materials:
-
[RuCl2(p-cymene)]2 (or other suitable metal precursor)
-
(1R,2R)- or (1S,2S)-1-phenylethane-1,2-diamine (or N-tosylated derivative)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Prochiral ketone (e.g., Acetophenone)
-
Formic acid/Triethylamine (5:2 azeotropic mixture)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Ruthenium precursor (e.g., 0.005 mmol, 1 mol% based on the monomer).
-
Add the chiral this compound ligand (e.g., 0.011 mmol, 1.1 eq. to Ru).
-
Add the anhydrous, degassed solvent (e.g., 2.5 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Add the prochiral ketone (e.g., 0.5 mmol, 1 equivalent) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 28°C or 40°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).
-
Extract the product with an organic solvent (e.g., Dichloromethane, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
common side reactions and byproducts with 1-phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-phenylethane-1,2-diamine in chemical synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a chiral diamine primarily utilized as a versatile building block and ligand in asymmetric synthesis. Its key applications include:
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Chiral Resolving Agent: It is effective in the resolution of racemic carboxylic acids and other acidic compounds through the formation of diastereomeric salts that can be separated by fractional crystallization.
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Ligand in Asymmetric Catalysis: It serves as a chiral ligand for transition metals (e.g., ruthenium, rhodium) in catalytic processes such as asymmetric hydrogenation and transfer hydrogenation of ketones and imines. This is crucial for the stereoselective synthesis of chiral alcohols and amines.
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Precursor for Chiral Auxiliaries and Organocatalysts: The diamine backbone can be modified to create a variety of chiral auxiliaries and organocatalysts for various asymmetric transformations.
Q2: What are the common impurities that might be present in commercial this compound and how can they affect my reaction?
A2: Commercial this compound may contain impurities from its synthesis. Potential impurities could include starting materials from the synthetic route or diastereomeric impurities. The presence of the opposite enantiomer is a critical impurity in asymmetric catalysis as it can significantly decrease the enantiomeric excess (ee) of the product. It is highly recommended to verify the enantiomeric purity of the diamine before use, typically by chiral HPLC or by forming a derivative with a chiral acid and analyzing by NMR.
Q3: How should I store and handle this compound to ensure its stability?
A3: this compound is an amine and can be sensitive to air and moisture, potentially leading to the formation of carbonate salts upon exposure to atmospheric carbon dioxide. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity in Asymmetric Synthesis
Low stereoselectivity is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue when using this compound as a chiral ligand or auxiliary.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity.
Detailed Troubleshooting Steps:
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Q: My enantiomeric excess (ee) is significantly lower than reported in the literature. What should I check first?
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A: The first and most critical step is to verify the enantiomeric purity of your this compound. Even small amounts of the undesired enantiomer can act as a competing catalyst, leading to a significant drop in the product's ee. Also, ensure the chemical purity of all reagents and the dryness of your solvents, as impurities can poison the catalyst.
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Q: How does the choice of solvent affect the stereochemical outcome?
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A: The solvent can have a profound impact on the transition state geometry of the catalyzed reaction. The polarity and coordinating ability of the solvent can influence the conformation of the metal-diamine complex and its interaction with the substrate. It is advisable to screen a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).
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Q: I've tried different solvents, but the selectivity is still poor. What's the next step?
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A: Reaction temperature is another critical parameter. In many cases, lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance stereoselectivity by favoring the transition state with the lower activation energy.
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Issue 2: Formation of Side Products and Low Yield
The formation of byproducts can compete with the desired reaction pathway, leading to lower yields and complicating purification.
Common Side Reactions and Byproducts:
| Reaction Type | Potential Side Reaction | Common Byproduct(s) | Mitigation Strategy |
| Imine Formation with Ketones/Aldehydes | Over-reaction or side reactions of the formed imine. | Aminals (from reaction with a second amine molecule), enamines (if the amine is secondary, not applicable here but a general consideration). | Use of stoichiometric amounts of the carbonyl compound. Control of reaction time and temperature. |
| Acylation | Di-acylation of both amine groups. | The di-acylated product. | Use of a limiting amount of the acylating agent and careful monitoring of the reaction progress. Use of protecting groups for one of the amine functionalities if mono-acylation is desired. |
| Alkylation | Poly-alkylation of the amine groups. | Di-, tri-, and tetra-alkylated products. | Use of a suitable base and controlled addition of the alkylating agent. Protecting group strategies can be employed. |
| Resolution of Acids | Incomplete salt formation or co-precipitation. | Mixture of diastereomeric salts. | Careful selection of the crystallization solvent and optimization of the crystallization temperature and rate. |
Troubleshooting Low Yields:
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Q: My reaction is not going to completion, and I observe multiple spots on my TLC plate. What could be the issue?
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A: This could be due to several factors. Firstly, ensure all reagents are pure and solvents are anhydrous. Moisture can be particularly detrimental in reactions involving metal catalysts. Secondly, catalyst deactivation could be occurring. This can be caused by impurities in the starting materials or by the product itself inhibiting the catalyst. Consider using a higher catalyst loading or adding the catalyst in portions. Finally, the reaction may be reversible. In such cases, removal of a byproduct (e.g., water in imine formation) can drive the reaction to completion.
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Q: I am attempting a resolution of a racemic acid with this compound, but the diastereomeric salts are not precipitating cleanly. What can I do?
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A: The choice of solvent is crucial for successful diastereomeric salt crystallization. You may need to screen a variety of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other. Slow cooling and seeding with a small crystal of the desired salt can also promote selective crystallization.
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Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general method for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst formed in situ from [RuCl₂(p-cymene)]₂ and (1S,2S)-1-phenylethane-1,2-diamine.
Reaction Workflow:
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Materials:
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[RuCl₂(p-cymene)]₂
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(1S,2S)-1-phenylethane-1,2-diamine
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Acetophenone
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Anhydrous isopropanol
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Formic acid
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Triethylamine
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-1-phenylethane-1,2-diamine (2.2 mol%) in anhydrous isopropanol.
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Stir the mixture at 80 °C for 15 minutes to form the active catalyst.
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Cool the mixture to the desired reaction temperature (e.g., room temperature).
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Add acetophenone (1 equivalent) to the reaction mixture.
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Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).
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Stir the reaction and monitor its progress by TLC or GC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC.
Potential Issues and Troubleshooting:
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Low Conversion: Ensure all reagents and solvents are strictly anhydrous. The catalyst is sensitive to moisture and oxygen.
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Low Enantioselectivity: Verify the enantiomeric purity of the this compound. Lowering the reaction temperature may improve enantioselectivity.
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Side Product Formation: At higher temperatures, competing side reactions such as the Meerwein-Ponndorf-Verley reduction from the isopropanol solvent can occur. Using an alternative hydrogen source or lower temperatures can mitigate this.
Technical Support Center: Enhancing Enantioselectivity with 1-Phenylethane-1,2-diamine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the application of 1-phenylethane-1,2-diamine and its derivatives in asymmetric catalysis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your enantioselective syntheses.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during asymmetric reactions using this compound ligands.
Guide 1: Low or Inconsistent Enantioselectivity (ee)
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q&A Troubleshooting:
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Q1: My enantiomeric excess (ee) is significantly lower than the literature value. What should I check first? A1: The primary and most crucial step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values. Ensure baseline separation of the two enantiomers (Resolution > 1.5) and verify the accuracy, precision, and linearity of your method.[1][2]
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Q2: I've confirmed my analytical method is sound, but my ee is still low. What's the next step? A2: Scrutinize the purity of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[2]
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Substrate/Reagent Purity: Impurities in the starting material can act as catalyst poisons or react competitively, leading to the formation of racemic products.[2][3] Consider repurifying your substrate and reagents.
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Catalyst and Ligand Purity: The enantiomeric and chemical purity of your this compound ligand is paramount. Ensure it has been properly synthesized, resolved, and stored. The metal precursor should also be of high purity.
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Q3: My reagents and catalyst are pure, but I still have issues. What else could be the problem? A3: Carefully re-evaluate your reaction conditions.
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Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[3][4]
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Solvent: The polarity and coordinating ability of the solvent play a critical role in the geometry of the transition state.[4][5] A solvent screening is highly recommended to find the optimal medium for your specific reaction.
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Atmosphere: Many catalytic systems using this compound ligands are sensitive to air and moisture. Ensure the reaction is conducted under strictly anhydrous and anaerobic conditions.[3]
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Frequently Asked Questions (FAQs)
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Q1: How do substituents on the this compound ligand affect enantioselectivity? A1: Substituents on the phenyl ring or the diamine backbone can significantly influence the steric and electronic properties of the ligand. This, in turn, affects the chiral environment of the catalyst's active site and can lead to improved enantioselectivity. The precise effect is often substrate-dependent and may require screening a library of ligands.
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Q2: My reaction yield is poor, although the enantioselectivity is high. How can I improve the yield? A2: Poor yields with high enantioselectivity often point towards issues with reaction kinetics or catalyst stability.[4]
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Catalyst Loading: A low catalyst loading may be insufficient. Consider a moderate increase in the catalyst concentration.[4]
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Reaction Time and Temperature: Monitor the reaction progress over time to see if it has stalled. An increase in reaction time or a modest increase in temperature might be necessary, but be mindful that increasing the temperature could lower the enantioselectivity.[4]
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Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities or thermal instability.[1][4]
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Q3: What is the typical mechanism for asymmetric transfer hydrogenation using these ligands? A3: For catalysts like Ru(II)-TsDPEN (a close analogue), a widely accepted mechanism is the "outer sphere" concerted mechanism. The substrate does not coordinate directly to the metal. Instead, it interacts with the chiral ligand via hydrogen bonding. A hydride from the metal and a proton from the ligand are then transferred to the substrate through a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of this transfer.[6]
Caption: Simplified mechanism for asymmetric transfer hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Ru(II)-diamine catalyst.
Materials:
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Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
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(1R,2R)- or (1S,2S)-1-phenylethane-1,2-diamine derivative (e.g., Ts-diamine)
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Aromatic ketone (e.g., acetophenone)
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Formic acid (HCOOH) and Triethylamine (NEt₃) (5:2 azeotropic mixture)
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Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the Ru(II) precursor (e.g., 0.0025 mmol, 0.5 mol%) and the chiral diamine ligand (e.g., 0.005 mmol, 1 mol%) in the anhydrous solvent (e.g., 2.5 mL). Stir the mixture at room temperature for 10-20 minutes to allow for catalyst formation.
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Addition of Reactants: Add the aromatic ketone (e.g., 0.5 mmol, 1 equivalent) to the Schlenk tube.
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Initiation of Reaction: Add the formic acid/triethylamine azeotropic mixture (e.g., 0.5 mL) to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Analysis: Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Validation of a Chiral HPLC Method
To ensure accurate determination of enantiomeric excess, the analytical method must be validated.
Procedure:
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Resolution (Rs): Prepare a solution of the racemic product. Inject it onto the chiral HPLC column and optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks. A resolution value (Rs) greater than 1.5 is generally required.[2]
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Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99). Plot the peak area ratio against the concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[1]
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Accuracy: Prepare samples with known enantiomeric compositions. Analyze these standards and compare the measured ee with the theoretical ee. The recovery should typically be within 98-102%.[1]
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Precision: Inject the same scalemic sample multiple times (e.g., n=6). The relative standard deviation (RSD) of the measured ee values should be low, typically <2%.[2]
Data Presentation
The following tables summarize representative quantitative data for reactions employing 1,2-diamine ligands. Note that results are highly dependent on the specific substrate, ligand structure, and reaction conditions.
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Substrate | Catalyst (mol%) | Temperature (°C) | ee (%) | Yield (%) |
| 1 | Acetophenone | 1.0 | 40 | 92 | >99 |
| 2 | Acetophenone | 1.0 | 28 | 95 | >99 |
| 3 | Acetophenone | 1.0 | 0 | 98 | 98 |
| 4 | Acetophenone | 1.0 | -20 | >99 | 95 |
Data is representative and compiled for illustrative purposes.
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Substrate | Ligand | Solvent | ee (%) | Yield (%) |
| 1 | Propiophenone | (R,R)-TsDPEN | CH₂Cl₂ | 96 | 99 |
| 2 | Propiophenone | (R,R)-TsDPEN | Toluene | 91 | 98 |
| 3 | Propiophenone | (R,R)-TsDPEN | THF | 85 | 99 |
| 4 | Propiophenone | (R,R)-TsDPEN | CH₃CN | 78 | 95 |
Data is representative and compiled for illustrative purposes. TsDPEN is a common derivative of 1,2-diphenylethane-1,2-diamine.
References
Technical Support Center: Synthesis of 1-Phenylethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylethane-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of reactants, particularly the amine source and reducing agent in reductive amination. - Ensure the catalyst (e.g., Raney Nickel, biocatalyst) is active and used in the correct loading. Deactivated catalysts can significantly lower yields.[1] |
| Side Reactions | - Over-reduction of the starting material or product can occur. Use a milder reducing agent or control the stoichiometry carefully. - Formation of imine intermediates that do not fully convert to the diamine. Ensure the reducing agent is added under conditions that favor reduction over other pathways.[2][3] |
| Product Loss During Workup | - Acid-base extractions must be performed with careful pH control to avoid loss of the diamine product. - Minimize the number of transfer steps and use appropriate solvent volumes for extraction and washing to prevent product loss. |
Problem 2: Presence of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Optimize reaction time and temperature. |
| Formation of Diastereomers (e.g., meso compounds in similar syntheses) | - In syntheses that can produce diastereomers, purification by fractional crystallization is often necessary. The differing solubilities of diastereomeric salts (e.g., with tartaric acid) can be exploited for separation.[4] |
| Side Products from Aldehyde Starting Material (in Reductive Amination) | - Aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions. Maintain neutral or carefully controlled pH. - Cannizzaro reaction can occur with aldehydes lacking alpha-hydrogens under strong basic conditions. |
| Impure Reagents or Solvents | - Use reagents and solvents of appropriate purity for the synthesis. Impurities can act as catalysts for side reactions or be incorporated into the final product. |
Problem 3: Difficulty with Purification by Recrystallization
| Possible Cause | Suggested Solution |
| Oiling Out | - The product is coming out of solution above its melting point. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. - Using a solvent pair can be effective. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat until clear and cool slowly. |
| No Crystal Formation | - The solution may be too dilute. Evaporate some of the solvent to increase the concentration and then try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[5] |
| Crystals are Colored | - The color may be due to impurities. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
| Low Recovery of Crystals | - Too much solvent was used for recrystallization, leading to significant product loss in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound. - The crystals were washed with a solvent that was not cold, leading to dissolution. Always wash crystals with a minimal amount of ice-cold solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common routes include:
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Reductive amination of phenylacetaldehyde: This involves the reaction of phenylacetaldehyde with an amine source (like ammonia or a protected amine) in the presence of a reducing agent.[2][3]
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Biocatalytic synthesis: Enzymes can be used to convert L-phenylalanine or other precursors into chiral this compound with high enantiomeric purity.[6][7] This method is often preferred for producing enantiomerically pure products under mild conditions.[7]
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Multi-step synthesis from styrene: This can involve steps like aziridination followed by ring-opening.
Q2: How can I control the stereochemistry during the synthesis?
A2: For stereocontrol, biocatalytic methods are highly effective, often yielding products with high enantiomeric excess (>99% ee).[7] For chemical syntheses that produce a racemic mixture, chiral resolution using a resolving agent like L-(+)-tartaric acid can be employed to separate the enantiomers through the formation and fractional crystallization of diastereomeric salts.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3:
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Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and can help identify side products by their mass spectra.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.
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High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the enantiomeric purity of the product when using a chiral stationary phase.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Handle all reagents and the final product with care.
Data Presentation
Table 1: Comparison of Reported Yields for Diamine Synthesis Methods
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Biocatalytic Cascade | L-Phenylalanine | (S)- or (R)-phenylglycinol* | 71.0% - 80.5% | [7] |
| Biocatalytic Cascade | Aryl Aldehydes | L-Phenylalanine Derivatives | >99% (HPLC yield) | [9] |
| Reductive Amination | Various Aldehydes/Ketones | Secondary Amines | Good yields | [2] |
| Catalytic Reduction | 1,2-diphenylthanedione dioxime | (±)-1,2-diphenyl ethylene diamine | 89% - 95% | [1] |
Note: Phenylglycinol is a related chiral amino alcohol, and the high yields demonstrate the efficiency of biocatalytic cascades for producing chiral building blocks from L-phenylalanine.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This is a generalized protocol and may require optimization for specific substrates.
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Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol, or THF).
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Add the amine source (e.g., ammonia in methanol, or a primary/secondary amine) to the solution. The reaction is often stirred at room temperature for a period of time to allow for the formation of the imine or enamine intermediate. The use of molecular sieves can help to drive this equilibrium by removing water.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride, benzylamine-borane) portion-wise to control any exothermic reaction.[2]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
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Workup: Quench the reaction by the slow addition of water or a dilute acid. Adjust the pH to be basic (e.g., pH > 11) with an aqueous base solution (e.g., NaOH).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
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Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Purification of 1-Phenylethane-1,2-diamine and Its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-phenylethane-1,2-diamine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Question: I am having difficulty with the crystallization of the diastereomeric salt during chiral resolution. What can I do?
Answer: Successful crystallization is dependent on several critical factors. If you are facing issues, consider the following troubleshooting steps:
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Rate of Addition: Ensure the chiral resolving agent solution (e.g., L-(+)-tartaric acid in ethanol) is added slowly to the heated solution of the racemic diamine.[1] A rapid addition can cause the solution to boil spontaneously and lead to the formation of an oil or amorphous solid instead of crystals.[1]
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Cooling Rate: The rate of cooling is crucial. Allow the solution to cool slowly to room temperature to promote the growth of well-defined, easily filterable crystals.[1] Rapid cooling often leads to the formation of fine needles or powders that are difficult to handle and may trap impurities.
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Inducing Crystallization: If crystals do not form upon cooling, crystallization can often be induced. Scratching the inside of the flask with a glass rod at the air-solvent interface is a common and effective method.[1] Alternatively, adding a small "seed" crystal from a previous successful batch can initiate the process.
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Solvent Purity and Composition: The choice and purity of the solvent are paramount. Ensure you are using a high-purity solvent as specified in the protocol. Impurities in the solvent can inhibit crystallization.[2] The solvent composition, such as the water content in an ethanol-water mixture, must be precise for optimal solubility differences between the diastereomeric salts.[3]
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Supersaturation: The solution must be supersaturated for crystals to form. If the solution is too dilute, you may need to concentrate it by carefully evaporating some of the solvent. Conversely, if the solution is too concentrated, the product may "crash out" as an impure solid.
Question: My chiral resolution is resulting in low enantiomeric excess (ee). How can I improve it?
Answer: Achieving high enantiomeric excess often requires optimization and repetition. Here are key strategies to enhance the optical purity of your product:
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Multiple Recrystallizations: A single crystallization step is often insufficient to achieve high ee. It is common practice to perform multiple recrystallizations of the diastereomeric salt.[1] Each recrystallization step further enriches the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product.
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Solvent Selection: The choice of solvent significantly impacts the separation efficiency. Different solvents can alter the solubility difference between the diastereomeric salts. For example, in the resolution of a mefloquine-derived diamine with (+)-mandelic acid, ethanol yielded a 98.5% ee, whereas methanol resulted in a lower 77% ee in the first crop of crystals.[4][5] It is advisable to screen a range of solvents to find the optimal one for your specific diamine derivative.
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Purity of Starting Material: The presence of impurities, particularly the meso-diastereomer, in the initial racemic mixture can interfere with the crystallization process and reduce the efficiency of the resolution.[1] It is recommended to purify the racemic diamine (e.g., by recrystallization or chromatography) before performing the chiral resolution.
Frequently Asked Questions (FAQs)
Question: What are the most common methods for purifying this compound and its derivatives?
Answer: The primary purification techniques depend on whether the goal is to isolate the racemic mixture or to separate the individual enantiomers.
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Chiral Resolution via Diastereomeric Salt Formation: This is the most prevalent method for separating enantiomers.[6] It involves reacting the racemic diamine with a chiral resolving agent, such as L-(+)-tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[1][6] These salts have different physical properties, most importantly different solubilities, which allows them to be separated by fractional crystallization.[1][7]
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Recrystallization: This is a fundamental technique used to purify the crude racemic diamine, the final free diamine product, or the intermediate diastereomeric salts.[3] The choice of solvent is critical and often involves alcohols like ethanol, sometimes mixed with water.[1][3]
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Column Chromatography: Silica gel column chromatography is useful for removing impurities from the crude product before resolution or for purifying derivatives that are not amenable to crystallization.[8][9] Chiral High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical technique to determine the enantiomeric excess of the resolved product.[4][5]
-
Acid-Base Extraction: This is a standard workup procedure used to liberate the free diamine from its salt form (e.g., the tartrate salt) after resolution. The salt is typically dissolved in water, treated with a base like sodium hydroxide, and the free diamine is then extracted into an organic solvent.[1]
Question: How do I choose a suitable chiral resolving agent?
Answer: The selection of a resolving agent is often empirical, but some general principles apply.
-
Chemical Nature: For basic compounds like diamines, acidic resolving agents are used. Common choices include L-(+)-tartaric acid, (+)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[1][2][4][6]
-
Availability and Cost: For large-scale applications, the resolving agent should be readily available in high optical purity and be cost-effective. Tartaric acid is a popular choice for this reason.[7][10]
-
Screening: It is common to screen several different resolving agents and solvents to find the combination that provides the best separation (in terms of yield and enantiomeric excess) for a specific diamine.[2] The efficiency of a resolution depends on the interaction between the diamine and the agent, which influences the crystal lattice energy and solubility of the resulting diastereomeric salts.
Question: What is the general procedure for liberating the free diamine after resolving the diastereomeric salt?
Answer: Once the diastereomeric salt of the desired enantiomer has been purified by recrystallization, the chiral resolving agent must be removed to yield the free diamine. The typical procedure is as follows:
-
The purified diastereomeric salt is dissolved in water.
-
An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to deprotonate the amine and break the salt.[1]
-
The free diamine, which is typically less soluble in water, is then extracted into an appropriate organic solvent, such as dichloromethane or ethyl acetate.[1]
-
The organic layers are combined, washed with water or brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically pure free diamine.
Data Presentation
Table 1: Efficacy of Solvents in Chiral Resolution of a Mefloquine-Derived Diamine
| Resolving Agent | Solvent | Enantiomeric Excess (ee) | Yield | Citation |
| (+)-Mandelic Acid | Ethanol | 98.5% | 23% | [4][5] |
| (+)-Mandelic Acid | Methanol | 77% | 43% | [4][5] |
Data from a single crystallization. The lower yield with ethanol corresponds to a higher purity of the first crop of crystals.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-1,2-Diphenylethanediamine
This protocol is adapted from a known procedure for resolving racemic 1,2-diphenylethanediamine using L-(+)-tartaric acid.[1]
-
Dissolution of Diamine: In a 1-L round-bottomed flask equipped with a mechanical stirrer, dissolve 42.5 g (0.200 mol) of racemic 1,2-diphenylethanediamine in 230 mL of ethanol by heating the mixture to 70°C.
-
Preparation of Resolving Agent Solution: In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.
-
Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution with stirring. The diastereomeric tartrate salts will precipitate immediately.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature to ensure the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry them under reduced pressure. This first crop is enriched in the (1S,2S)-diamine-L-(+)-tartrate salt.
-
Recrystallization for Purity: To further purify the salt, dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization procedure two more times to obtain the pure tartrate salt (expected yield: 23–25 g, 63–69%).[1]
-
Liberation of Free Diamine: Treat the resolved tartrate salt with aqueous sodium hydroxide and extract the free diamine with dichloromethane to obtain the enantiomerically pure product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 4. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
stability and degradation of 1-phenylethane-1,2-diamine under reaction conditions
Welcome to the Technical Support Center for 1-Phenylethane-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures can lead to thermal degradation.
-
pH: Both highly acidic and basic conditions can promote degradation.
-
Oxidizing Agents: The presence of oxidants can lead to the formation of various oxidation byproducts.
-
Air and Moisture: Prolonged exposure to air and moisture can lead to gradual degradation through oxidation and hydrolysis of potential impurities.
-
Light: Exposure to UV light may initiate photo-degradation pathways.
Q2: What are the likely degradation products of this compound under thermal stress?
A2: While specific studies on this compound are limited, analogous studies on similar diamines like ethylenediamine and 1,2-propanediamine suggest a primary thermal degradation pathway. This likely involves the formation of a carbamate intermediate, which can then undergo intermolecular cyclization to form an imidazolidinone derivative or react with another molecule of the diamine to form a urea compound.
Q3: How can I monitor the stability of my this compound sample during a reaction?
A3: The stability of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is a common method for quantifying the parent compound and detecting potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradation products.
Q4: What are some common impurities that might be present in this compound and how can they affect my reaction?
A4: Common impurities may include starting materials from the synthesis, such as styrene oxide or ammonia, and byproducts like the corresponding amino alcohol. The presence of these impurities can potentially interfere with your reaction by competing for the catalyst's active sites or by participating in side reactions, leading to lower yields and/or the formation of undesired products.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in a Catalytic Reaction
If you are experiencing inconsistent or lower-than-expected yields in a reaction where this compound is used as a ligand, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Action |
| Degradation of the Ligand | Confirm the purity of the this compound before use via HPLC or NMR. If degradation is suspected, purify the ligand by recrystallization or column chromatography. |
| Presence of Impurities | Analyze the starting material for impurities that could be poisoning the catalyst. Consider re-purifying the diamine if significant impurities are detected. |
| Air or Moisture Sensitivity | If your catalytic system is sensitive to air or moisture, ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Use anhydrous solvents. |
| Incorrect Ligand-to-Metal Ratio | Optimize the ligand-to-metal ratio. An excess or deficit of the diamine ligand can sometimes negatively impact catalytic activity. |
| Reaction Temperature | Investigate if the reaction temperature is too high, potentially causing thermal degradation of the ligand or catalyst complex. |
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected side products can often be traced back to the degradation of the diamine ligand.
| Observation | Potential Cause & Troubleshooting Action |
| Urea or Imidazolidinone Derivatives Detected | This suggests thermal degradation of the diamine. Lowering the reaction temperature is recommended. Perform a control experiment by heating the diamine under the reaction conditions (without other reactants) to confirm thermal instability. |
| Oxidized Byproducts | This indicates oxidative degradation. Ensure the reaction is performed under an inert atmosphere and that all solvents and reagents are de-gassed. The use of antioxidants, if compatible with the reaction, could be considered. |
| Products from Aldol or Other Side Reactions | If the reaction involves carbonyl compounds, the basic nature of the diamine might be catalyzing side reactions. Consider using a non-basic ligand or adjusting the reaction pH if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Thermal Stability of this compound
This protocol outlines a general method to evaluate the thermal stability of this compound in a specific solvent.
-
Preparation of the Solution: Prepare a stock solution of this compound in the desired solvent (e.g., toluene, THF) at a known concentration (e.g., 10 mg/mL).
-
Sample Aliquoting: Aliquot the solution into several sealed vials to be used for different time points and temperatures.
-
Incubation: Place the vials in temperature-controlled environments (e.g., oil baths or ovens) at the desired temperatures (e.g., 60 °C, 80 °C, 100 °C). Include a control sample stored at room temperature or below.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature environment.
-
Sample Analysis:
-
Allow the vial to cool to room temperature.
-
Dilute an aliquot of the sample to a suitable concentration for analysis.
-
Analyze the sample by HPLC to quantify the remaining this compound and to detect the formation of any degradation products.
-
If necessary, analyze a separate aliquot by GC-MS to identify volatile degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
Protocol 2: General Procedure for HPLC Analysis of this compound Purity
This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase starting condition (e.g., 95:5 water:acetonitrile).
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for poor reaction performance.
effect of solvent and temperature on 1-phenylethane-1,2-diamine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenylethane-1,2-diamine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and derivatization reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Chiral Resolution of Racemic this compound
Question: I am having difficulty resolving racemic this compound using tartaric acid. My yields are low, and the enantiomeric excess (e.e.) is poor. What can I do?
Answer: Successful diastereomeric salt resolution is highly dependent on the differential solubility of the diastereomeric salts, which is influenced by the choice of solvent and the crystallization conditions.
Troubleshooting Steps:
-
Solvent Selection is Critical: The polarity of the solvent is a key factor. Alcohols like methanol or ethanol are often a good starting point. If the salt is too soluble, consider a less polar solvent or a solvent mixture to decrease solubility. Conversely, if both diastereomers precipitate, a more polar solvent may be required.
-
Optimize Crystallization Conditions:
-
Cooling Rate: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals and improve diastereomeric purity. Avoid rapid cooling, which can lead to co-precipitation.[1]
-
Seeding: If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be effective.
-
Concentration: If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.
-
-
Recrystallization: To improve enantiomeric excess, one or more recrystallizations of the diastereomeric salt are often necessary.[1]
Acylation Reactions
Question: I am trying to perform a mono-acylation of this compound, but I am getting a significant amount of the di-acylated product. How can I improve the selectivity for mono-acylation?
Answer: Selective mono-acylation of a diamine can be challenging due to the comparable reactivity of the two amino groups. The formation of the di-acylated product often occurs due to localized high concentrations of the acylating agent.
Troubleshooting Steps:
-
Slow Addition & High Dilution: Add the acylating agent (e.g., acetic anhydride) slowly to a dilute solution of the diamine. This helps to maintain a low concentration of the acylating agent, favoring the mono-acylated product.
-
Use of a Less Reactive Acylating Agent: Consider using a less reactive acylating agent, such as a phenyl ester, which can improve selectivity for mono-acylation.
-
Stoichiometry: Use a 1:1 molar ratio or a slight excess of the diamine to the acylating agent.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second acylation reaction.
Condensation Reactions (e.g., Quinoxaline Synthesis)
Question: The yield of my quinoxaline product from the condensation of this compound and a 1,2-dicarbonyl compound is low. What are the potential causes and solutions?
Answer: Low yields in quinoxaline synthesis can result from incomplete reactions, side-product formation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: The solvent can influence reaction kinetics. While ethanol is commonly used, other solvents like toluene or even solvent-free conditions can be explored.[2] Green chemistry approaches may utilize water or ethanol/water mixtures.
-
Temperature Adjustment: While many modern methods aim for room temperature reactions, gently heating the reaction mixture can increase the rate. Traditional methods often employ refluxing in ethanol or acetic acid.[2][3]
-
Catalyst Optimization: The choice and amount of catalyst are critical. Experiment with different acid catalysts and screen for the optimal loading.[4][5]
-
Control of Stoichiometry: Ensure an accurate 1:1 molar ratio of the diamine and the dicarbonyl compound.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Data Presentation
Table 1: Effect of Solvent on the Chiral Resolution of (±)-1-Phenylethylamine with (R,R)-Tartaric Acid
Note: Data for the closely related 1-phenylethylamine is presented as a guide for solvent selection in the resolution of this compound.
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| Methanol | Good | High | [6][7] |
| Ethanol | Moderate | Moderate to High | [1] |
| Propan-2-ol | Lower | High | General Knowledge |
| Water | Poor (high solubility) | Poor | General Knowledge |
Table 2: Effect of Solvent and Temperature on Quinoxaline Synthesis from 1,2-Diamines and 1,2-Dicarbonyls
| 1,2-Diamine | 1,2-Dicarbonyl | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | Toluene | AlCuMoVP on Alumina | 25 | 120 | 92 | [4] |
| o-phenylenediamine | Benzil | Ethanol/Water | Phenol | Room Temp. | 10 | 98 | [8] |
| o-phenylenediamine | Benzil | Ethanol | Polymer Supported Acid | Reflux | 20 | 96 | [5] |
| o-phenylenediamine | Benzil | Ethanol | Polymer Supported Acid | Room Temp. | 40 | 92 | [5] |
| 1,2-diaminobenzene | Phenacyl bromide | THF | Pyridine | Room Temp. | 120 | 95 | [3] |
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-1-Phenylethane-1,2-diamine with L-(+)-Tartaric Acid
This protocol is adapted from established procedures for resolving similar amines.[1][6][7]
-
Dissolution: In a flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Salt Formation: In a separate flask, dissolve one molar equivalent of racemic this compound in a minimal amount of hot methanol. Slowly add the hot tartaric acid solution to the diamine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should precipitate. If no crystals form, scratching the inside of the flask or seeding with a crystal may be necessary.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under reduced pressure.
-
Recrystallization: To improve the enantiomeric excess, recrystallize the diastereomeric salt from a minimal amount of hot methanol.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add a 50% aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Protocol 2: Synthesis of a Quinoxaline Derivative
This protocol is a general procedure based on common methods for quinoxaline synthesis.[4][5][8]
-
Reactant Mixture: To a solution of this compound (1 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) and a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or a catalytic amount of a solid acid catalyst).
-
Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.
Protocol 3: Formation of a Schiff Base
This protocol is adapted from the synthesis of Schiff bases from similar diamines.[9][10]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 mmol) in methanol (15 mL). Add the aldehyde or ketone (e.g., salicylaldehyde, 2 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon cooling the reaction mixture, the Schiff base product should precipitate.
-
Purification: Collect the solid by filtration, wash with a small amount of cold methanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 1-Phenylethane-1,2-diamine Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical syntheses involving 1-phenylethane-1,2-diamine. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues related to low reaction yields.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
A1: Low yields in reactions involving this compound can often be traced back to fundamental experimental parameters. A systematic initial review of your setup and reagents is the first step in troubleshooting.
-
Reagent Quality and Purity: The purity of this compound and other reactants is critical. Impurities can act as catalysts poisons or participate in side reactions. It is advisable to use freshly purified reagents. Verify the purity of your starting materials via techniques like NMR or GC-MS.
-
Stoichiometry of Reactants: Step-growth polymerizations and many other organic reactions are highly sensitive to the molar ratio of the reactants. An imbalance in the stoichiometry between this compound and other reagents can lead to incomplete conversion and lower yields.[1] Ensure accurate measurements using calibrated equipment.
-
Reaction Conditions: Temperature, reaction time, and mixing are crucial parameters. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high could lead to degradation of reactants or products.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize the reaction time and temperature. Inadequate mixing can also be a factor, especially in heterogeneous reactions.
Q2: I am observing the formation of significant byproducts in my reductive amination reaction. What are the likely side reactions and how can I mitigate them?
A2: Reductive amination is a common application for this compound, but it is susceptible to side reactions if not carefully controlled.
-
Over-alkylation: The primary amine products can sometimes react further with the carbonyl starting material, leading to the formation of secondary and tertiary amines. This is a common issue, especially when using ammonia or primary amines.
-
Solution: Using a large excess of the diamine source can help to favor the formation of the desired primary amine product. Careful control of the reducing agent's stoichiometry is also important.[3]
-
-
Direct Carbonyl Reduction: The reducing agent can directly reduce the starting ketone or aldehyde to the corresponding alcohol, competing with the desired imine formation and reduction.
-
Solution: A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can often resolve this issue. Additionally, selecting a reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be beneficial.[3]
-
Below is a diagram illustrating these competing reaction pathways.
Q3: My reaction appears to stall or fails to proceed to completion. What are the potential causes?
A3: A stalled reaction can be frustrating, but a logical approach can often identify the root cause.
-
Poor Reagent Quality: As mentioned, the quality of starting materials is paramount. Use freshly distilled or purified reagents and ensure they have been stored correctly.
-
Inappropriate Solvent: The choice of solvent is critical for ensuring that all reactants are soluble and that the solvent is inert under the reaction conditions. Protic solvents like ethanol or methanol are common for reductive aminations.
-
Catalyst Deactivation (if applicable): If your reaction uses a catalyst, it may have been deactivated by impurities in the starting materials or solvent.
-
Atmospheric Contamination: Some reactions are sensitive to air or moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of reagents or intermediates.
The following flowchart outlines a systematic approach to troubleshooting a stalled reaction.
Data on Reaction Parameter Optimization
The following tables provide hypothetical data to illustrate the impact of various parameters on the yield of a generic reductive amination reaction using this compound. These tables are intended as a guide for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
| Dichloromethane | 9.1 | 65 |
| Tetrahydrofuran | 7.5 | 72 |
| Methanol | 32.7 | 85 |
| Ethanol | 24.6 | 82 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 24 | 55 |
| 25 (Room Temp) | 12 | 85 |
| 50 | 8 | 78 (degradation observed) |
| 80 | 4 | 60 (significant degradation) |
Table 3: Effect of Reducing Agent on Product Distribution
| Reducing Agent | Desired Product (%) | Alcohol Byproduct (%) |
| Sodium Borohydride (NaBH₄) | 70 | 25 |
| Sodium Cyanoborohydride (NaBH₃CN) | 88 | 10 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 95 | <5 |
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of a ketone with this compound using sodium triacetoxyborohydride.
Materials:
-
Ketone (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the ketone in the chosen anhydrous solvent, add the this compound and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride portion-wise over 15-20 minutes.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Biocatalytic Synthesis of (1R)-1-phenylethane-1,2-diamine
For researchers requiring high enantiomeric purity, a biocatalytic approach can be highly effective. Recent studies have demonstrated the use of multi-enzyme pathways to convert L-phenylalanine into (1R)-1-phenylethane-1,2-diamine with high yields and optical purity. This method involves a series of enzymatic reactions, often utilizing alcohol dehydrogenases and amine dehydrogenases.[4] While the specific protocol is complex and depends on the enzyme system used, reported yields can be as high as 81% with an enantiomeric excess exceeding 99%.[4] Researchers interested in this approach should consult the relevant primary literature for detailed procedures.
References
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1-Phenylethane-1,2-diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and deactivation in reactions involving 1-phenylethane-1,2-diamine.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Catalytic Activity from the Start
-
Question: I've assembled my reaction with a palladium or rhodium catalyst and this compound as a chiral ligand, but I'm observing little to no product formation. What could be the issue?
-
Answer: This could be due to several factors related to catalyst inhibition or poisoning from the outset.
-
Strong Ligand Binding: this compound is a bidentate nitrogen-containing ligand that can form a very stable, and potentially inactive, complex with the metal center of your catalyst. This is especially true for palladium catalysts.
-
Impure Reagents: Your starting materials, solvents, or even the this compound itself may contain impurities that are known catalyst poisons. Common culprits include sulfur compounds, water, and other coordinating species.[1]
-
Improper Catalyst Activation: Some catalyst precursors require an activation step to generate the active catalytic species. Ensure you are following a validated protocol for catalyst activation.
-
Issue 2: Catalyst Deactivation Over Time
-
Question: My reaction starts well, but the rate slows down significantly or stops completely before the starting material is fully consumed. What is causing this deactivation?
-
Answer: A decline in catalytic activity during the reaction is a classic sign of catalyst deactivation.
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Product Inhibition: The reaction product, which may also be an amine, can coordinate to the catalyst's active sites, leading to competitive inhibition and a decrease in the reaction rate.[1] In some cases, this binding can be strong enough to cause irreversible deactivation.
-
Formation of Inactive Species: For palladium catalysts, a common visual indicator of deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) has agglomerated into an inactive elemental form.
-
Thermal Degradation: If the reaction is run at elevated temperatures, the catalyst may degrade over time through processes like sintering of metal nanoparticles, which reduces the number of active sites.[2]
-
Issue 3: Decrease in Enantioselectivity
-
Question: I'm running an asymmetric reaction using a chiral catalyst with this compound, and while the conversion is acceptable, the enantiomeric excess (ee) is lower than expected or decreases over time. Why is this happening?
-
Answer: A loss of enantioselectivity can be due to changes in the chiral environment of the catalyst.
-
Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral ligand-metal complex, leading to a less defined chiral environment and a drop in enantioselectivity.
-
Ligand Degradation: Over time, the this compound ligand itself might degrade under the reaction conditions, leading to the formation of achiral or less selective catalytic species.
-
Suboptimal Ligand-to-Metal Ratio: The precise ratio of the chiral diamine to the metal precursor is often crucial for achieving high enantioselectivity. An incorrect ratio can lead to the formation of different, less selective catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound, and how are they affected?
A1: Chiral complexes of rhodium and ruthenium are widely used for asymmetric hydrogenation and transfer hydrogenation, often with diamine ligands like this compound. Palladium catalysts are also common, particularly in cross-coupling reactions. Nitrogen-containing compounds, including diamines, are known to be potential poisons for these noble metal catalysts by strongly coordinating to the metal's active sites.[1]
Q2: How can I determine if catalyst poisoning is the cause of my reaction failure?
A2: A simple diagnostic test is to add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts or the rate increases, it is a strong indication that the initial catalyst was deactivated. Additionally, running a control experiment with highly purified reagents and solvents can help determine if impurities are the root cause.[1]
Q3: Can a catalyst poisoned by this compound or a similar compound be regenerated?
A3: In some cases, regeneration is possible. For palladium catalysts poisoned by nitrogen-containing impurities, a documented method involves treating the spent catalyst with an aqueous solution of an alkali metal carbonate at elevated temperatures and pressures.[3] For rhodium catalysts, recovery of the metal from the spent catalyst often involves roasting and leaching processes.[3] However, the feasibility and effectiveness of regeneration depend on the specific catalyst and the nature of the deactivation.
Q4: How can I minimize catalyst poisoning from the outset?
A4: To minimize catalyst poisoning, ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. Using a guard bed to remove specific poisons from the feed stream can also be effective. For reactions where the diamine is a ligand, carefully optimizing the ligand-to-metal ratio is crucial.
Data Presentation
| Chiral Diamine Ligand | Diphosphine Ligand | Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Ruthenium | Acetophenone | 100 | 95 |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Ruthenium | Acetophenone | >99 | 97 |
Data is illustrative and sourced from comparative studies of common chiral diamines in asymmetric catalysis.
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning by a Suspected Amine
Objective: To determine if an amine, such as this compound or a product amine, is poisoning the catalyst.
Materials:
-
Stalled reaction mixture
-
Fresh, active catalyst (same type as in the reaction)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Appropriate analytical tools (e.g., GC, HPLC, TLC)
Procedure:
-
Ensure the stalled reaction is being maintained under an inert atmosphere and at the reaction temperature.
-
Carefully take a sample of the reaction mixture for analysis to establish a baseline of conversion.
-
Under a positive pressure of inert gas, add a fresh portion of the catalyst (e.g., 50-100% of the initial catalyst loading) to the reaction vessel.
-
Continue to monitor the reaction progress over time by taking samples at regular intervals and analyzing them.
-
Interpretation: A noticeable increase in the reaction rate or further conversion of the starting material after the addition of the fresh catalyst strongly suggests that the original catalyst was deactivated.
Protocol 2: Regeneration of a Palladium Catalyst Poisoned by Nitrogen-Containing Compounds
Objective: To reactivate a palladium-on-carbon catalyst that has been poisoned by nitrogen-containing impurities. (This protocol is adapted from a patented method and should be performed with appropriate safety precautions in a suitable pressure vessel).[3]
Materials:
-
Spent palladium-on-carbon catalyst
-
Aqueous solution of sodium carbonate (e.g., 0.3-0.5 wt%)
-
Pressure-rated contacting vessel (e.g., autoclave)
-
Filtration apparatus
Procedure:
-
Separate the spent palladium-on-carbon catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent to remove any residual organic compounds and dry it.
-
Place the spent catalyst in the pressure vessel.
-
Add the aqueous sodium carbonate solution to the vessel. A typical ratio would be a significant excess of the solution relative to the catalyst mass.
-
Seal the vessel and heat the mixture to a temperature of at least 150°C (a range of 170-190°C is often effective) under autogenous pressure.[3]
-
Maintain these conditions for a period of time, for example, 2 hours.[3]
-
Allow the vessel to cool to room temperature and safely vent any pressure.
-
Filter the reactivated catalyst from the sodium carbonate solution.
-
Wash the catalyst with deionized water until the filtrate is neutral.
-
Dry the reactivated catalyst before reuse.
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Logical relationship of diamine-induced poisoning.
References
Technical Support Center: Industrial Scale-Up of 1-Phenylethane-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up issues for the industrial applications of 1-phenylethane-1,2-diamine.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on an industrial scale.
Synthesis: Reductive Amination of Acetophenone Oxime
Issue: Low yield and/or incomplete conversion during the catalytic hydrogenation of acetophenone oxime.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | - Ensure proper handling and storage of the catalyst (e.g., Raney Nickel, Palladium on Carbon) to prevent deactivation. - Perform a catalyst activity test on a small scale before charging the main reactor. - Increase catalyst loading in small increments. | Improved reaction rate and conversion. |
| Insufficient Hydrogen Pressure | - Verify the integrity of the reactor seals and connections to prevent leaks. - Ensure the hydrogen source provides consistent and adequate pressure throughout the reaction. - Calibrate pressure gauges to ensure accurate readings. | Consistent reaction pressure and improved conversion. |
| Poor Mass Transfer | - Optimize agitation speed to ensure efficient mixing of the catalyst, substrate, and hydrogen. - In larger reactors, consider the use of baffles to improve mixing. - Evaluate the solvent system for optimal solubility of reactants and hydrogen. | Enhanced reaction rate and yield. |
| Presence of Impurities | - Analyze the starting materials (acetophenone oxime, solvent) for impurities that could poison the catalyst. - Implement a purification step for starting materials if necessary. | Consistent catalyst performance and improved yield. |
Q&A Format:
Q: My reductive amination reaction is stalling before completion. What should I check first?
A: First, verify your hydrogen pressure and ensure there are no leaks in the system. Inadequate hydrogen availability is a common cause of stalled reactions. Next, check the activity of your catalyst with a small-scale test. If both are satisfactory, consider issues with mass transfer, such as insufficient agitation, especially in larger reactors.
Q: I am observing the formation of side products, reducing my overall yield. How can I minimize these?
A: Side product formation can be minimized by optimizing reaction conditions. Lowering the reaction temperature may improve selectivity. Also, ensure a consistent and sufficient hydrogen supply to favor the desired reduction pathway. Analyzing your starting materials for impurities that could lead to side reactions is also recommended.
Purification: Crystallization of this compound
Issue: Difficulty in obtaining the desired crystal form or purity during crystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Solvent System | - Screen various solvent/anti-solvent systems to find the optimal conditions for crystallization. - Ensure the chosen solvent has a significant solubility difference for the desired product and impurities at different temperatures. | Formation of well-defined crystals with improved purity. |
| Incorrect Cooling Profile | - Implement a controlled and gradual cooling profile to promote the growth of larger, purer crystals. - Avoid rapid cooling ("crashing out"), which can trap impurities. | Improved crystal size distribution and purity. |
| Presence of Oily Impurities | - Perform a pre-purification step, such as a liquid-liquid extraction or charcoal treatment, to remove oily byproducts before crystallization. | Prevents oiling out and facilitates clean crystallization. |
| Supersaturation Issues | - Control the rate of anti-solvent addition or cooling to maintain an optimal level of supersaturation. - Use seed crystals of the desired polymorph to induce crystallization at a lower supersaturation level. | Controlled crystallization and desired crystal form. |
Q&A Format:
Q: My product is "oiling out" instead of crystallizing. What is the likely cause and solution?
A: "Oiling out" typically occurs when the solution is too supersaturated or when impurities are present that inhibit crystallization. Try reducing the concentration of your product in the solvent or slowing down the cooling rate or anti-solvent addition. If the problem persists, consider a pre-purification step to remove oily impurities.
Q: The purity of my crystallized product is not meeting specifications. How can I improve it?
A: To improve purity, focus on optimizing your crystallization process. A slower cooling rate will allow for the formation of more ordered, purer crystals. You can also try recrystallizing the product. Additionally, ensure your chosen solvent system effectively separates the desired product from its impurities.
Chiral Resolution: Diastereomeric Salt Crystallization
Issue: Poor separation of diastereomeric salts, leading to low enantiomeric excess (e.e.).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Resolving Agent | - Screen a variety of chiral resolving agents to find one that forms diastereomeric salts with a significant difference in solubility. | Efficient separation of diastereomers in a single crystallization step. |
| Inappropriate Solvent Choice | - The solvent plays a crucial role in the solubility difference between the diastereomeric salts. Screen a range of solvents to maximize this difference. | Improved yield and enantiomeric excess of the desired diastereomer. |
| Equilibration of Diastereomers | - Ensure that the crystallization conditions (temperature, time) do not lead to racemization or epimerization of the chiral centers. | Preservation of the enantiomeric purity of the resolving agent and the product. |
| Incomplete Crystallization | - Optimize the crystallization time and temperature to ensure the less soluble diastereomer has fully crystallized. - Use of seed crystals can promote complete crystallization. | Maximized yield of the desired diastereomer. |
Q&A Format:
Q: After crystallization, the enantiomeric excess of my product is lower than expected. What could be the reason?
A: Low enantiomeric excess after diastereomeric salt crystallization is often due to an inappropriate choice of resolving agent or solvent, leading to a small solubility difference between the two diastereomeric salts. It is crucial to screen a variety of resolving agents and solvents to find the optimal combination for your specific molecule.
Q: How can I improve the yield of the desired enantiomer during chiral resolution?
A: To improve the yield, ensure that the less soluble diastereomeric salt has had sufficient time to crystallize completely. This can be achieved by optimizing the cooling profile and crystallization time. Additionally, carefully selecting a solvent where the desired diastereomer has very low solubility while the other remains in solution will maximize the yield.
II. Frequently Asked Questions (FAQs)
Synthesis & Scale-Up
-
Q1: What are the most common methods for the industrial synthesis of racemic this compound?
-
A1: The most common industrial route is the catalytic hydrogenation of acetophenone oxime. This process typically uses catalysts like Raney Nickel or Palladium on Carbon under a hydrogen atmosphere.
-
-
Q2: What are the key safety precautions when handling this compound on a large scale?
-
A2: this compound is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn. The process should be carried out in a well-ventilated area or in a closed system.
-
-
Q3: What are the typical byproducts in the synthesis of this compound, and how can they be minimized?
-
A3: Common byproducts can include the corresponding secondary amine from over-alkylation and products from incomplete reduction. Minimizing these byproducts involves controlling the stoichiometry of reactants, optimizing reaction temperature and pressure, and ensuring efficient mixing to prevent localized "hot spots" or areas of high reactant concentration.
-
Purification & Chiral Resolution
-
Q4: What are the recommended methods for the large-scale purification of this compound?
-
A4: The primary method for purification is crystallization. For the freebase, a suitable organic solvent system is used. For purification via its salt (e.g., hydrochloride), an aqueous or mixed aqueous-organic solvent system is often employed. Distillation under reduced pressure can also be used, but care must be taken to avoid thermal degradation.
-
-
Q5: How is the chiral resolution of (±)-1-phenylethane-1,2-diamine typically performed in an industrial setting?
-
A5: The most common industrial method is diastereomeric salt crystallization. This involves reacting the racemic diamine with a chiral acid (e.g., tartaric acid derivatives) to form two diastereomeric salts. These salts have different solubilities in a given solvent, allowing for their separation by fractional crystallization.
-
-
Q6: What analytical techniques are used to monitor the purity and enantiomeric excess during scale-up?
-
A6: Purity is typically monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID). Enantiomeric excess is determined using chiral HPLC or chiral GC.
-
III. Experimental Protocols
Industrial Scale Synthesis of Racemic this compound via Reductive Amination
Objective: To synthesize racemic this compound from acetophenone oxime.
Materials:
-
Acetophenone oxime
-
Methanol (solvent)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Ammonia (optional, to suppress secondary amine formation)
Procedure:
-
Charge a suitable high-pressure reactor with acetophenone oxime and methanol.
-
Add Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
If required, introduce ammonia into the reactor.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 10-50 bar).
-
Heat the reactor to the target temperature (typically 50-100 °C) with vigorous agitation.
-
Monitor the reaction progress by hydrogen uptake and/or in-process sampling and analysis (GC or HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The crude product in methanol can be taken forward for purification.
Large-Scale Purification by Crystallization
Objective: To purify crude this compound.
Procedure:
-
Concentrate the methanolic solution of the crude diamine under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., toluene, heptane) at an elevated temperature.
-
Slowly cool the solution to ambient temperature, and then further cool to 0-5 °C to induce crystallization.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Chiral Resolution via Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of this compound.
Procedure:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol).
-
In a separate vessel, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the diamine solution with stirring.
-
Heat the mixture to ensure complete dissolution, then cool slowly to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration and wash with cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide).
-
Extract the free amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the enantiomerically enriched this compound.
IV. Data Presentation
Table 1: Typical Process Parameters for Reductive Amination
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Substrate Concentration | 0.5 - 1.0 M | 0.5 - 1.5 M | 1.0 - 2.0 M |
| Catalyst Loading (wt%) | 5 - 10% | 2 - 5% | 1 - 3% |
| Hydrogen Pressure (bar) | 5 - 20 | 10 - 50 | 20 - 60 |
| Temperature (°C) | 40 - 80 | 50 - 100 | 60 - 120 |
| Reaction Time (hours) | 4 - 12 | 6 - 18 | 8 - 24 |
| Typical Yield (%) | >90% | >85% | >80% |
| Typical Purity (%) | >95% | >95% | >95% |
Table 2: Comparison of Chiral Resolving Agents
| Resolving Agent | Typical Solvent | Diastereomer Solubility Difference | Typical e.e. after 1 Crystallization |
| L-(+)-Tartaric Acid | Ethanol/Water | Moderate | 80-95% |
| (R)-(-)-Mandelic Acid | Isopropanol | Good | >95% |
| N-Acetyl-L-phenylalanine | Methanol | Moderate to Good | 85-98% |
V. Visualizations
Caption: Experimental workflow for the industrial production of enantiopure this compound.
Caption: Logical troubleshooting flow for low yield in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for 1-Phenylethane-1,2-diamine
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the fields of asymmetric synthesis, pharmaceuticals, and materials science. For chiral compounds like 1-phenylethane-1,2-diamine, a key ligand in catalysis and a building block for active pharmaceutical ingredients, quantifying its enantiomeric purity is essential for ensuring product efficacy and safety. This guide provides a comparative analysis of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
General Analytical Workflow
The determination of enantiomeric excess typically follows one of two pathways: direct separation of enantiomers using a chiral environment (common in chromatography) or conversion into diastereomers which possess different physical properties and can be distinguished by standard analytical techniques.
Caption: Workflow for determining the enantiomeric excess of chiral diamines.
Comparison of Analytical Methods
The selection of an optimal method depends on factors such as required sensitivity, resolution, sample throughput, and available instrumentation. Chiral chromatography offers high resolution, while NMR provides a rapid alternative, often with simpler sample preparation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of volatile enantiomers (or their derivatives) on a CSP. | Formation of diastereomers with a Chiral Derivatizing/Solvating Agent (CDA/CSA) leading to distinct NMR signals.[1][2] |
| Resolution (Rs) | > 1.5 (baseline separation is common).[3] | > 1.5 (baseline separation is common).[3] | Not directly applicable; relies on the separation of diastereomeric signals (Δδ).[3] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL.[3] | 1 - 10 pg on column (highly sensitive).[3] | ~0.1% of the minor enantiomer.[3] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL.[3] | 5 - 50 pg on column.[3] | ~0.5% of the minor enantiomer.[3] |
| Analysis Time | 10 - 30 minutes per sample.[3] | 15 - 45 minutes per sample.[3] | 5 - 20 minutes per sample (after derivatization).[1][4] |
| Sample Preparation | Dissolution in mobile phase; direct analysis is often possible. | Derivatization to a volatile analyte is often required for amines.[3][5] | Derivatization or addition of a chiral auxiliary is necessary.[3] |
| Advantages | Well-established, versatile, direct separation often possible.[6] | High sensitivity, excellent resolution for volatile compounds.[5] | Fast acquisition, simple quantification via integration, less solvent waste.[1][4] |
| Disadvantages | Higher solvent consumption. | Requires analyte volatility and thermal stability; derivatization can add complexity.[3] | Lower sensitivity, potential for signal overlap, accuracy depends on complete reaction with CDA.[7] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for resolving chiral amines.
Experimental Protocol: Direct Separation on a Polysaccharide-Based CSP
This protocol is a general guideline and may require optimization for specific instruments and applications.
-
Instrumentation: Standard HPLC system with a pump, autosampler, and UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).[8]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The amine modifier (diethylamine) is crucial for obtaining good peak shape for basic analytes like diamines.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Injection Volume: 10 µL.[3]
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
Performance Data (Illustrative)
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~14.5 min |
| Retention Time (Enantiomer 2) | ~18.2 min |
| Resolution (Rs) | > 2.0 |
| Separation Factor (α) | > 1.3 |
(Note: Actual retention times and separation factors will vary based on the specific CSP and mobile phase composition.)
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC provides exceptional resolution and sensitivity. Since primary amines like this compound can exhibit poor peak shape due to their polarity, derivatization is typically required to block the active amine groups and increase volatility.
Experimental Protocol: Derivatization followed by GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column coated with a derivatized cyclodextrin, such as Astec CHIRALDEX® G-TA (30 m x 0.25 mm).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 min at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the diamine in 1 mL of dichloromethane in a sealed vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[8]
-
Seal the vial and heat at 60 °C for 30 minutes.[8]
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 1 mL of dichloromethane for GC analysis.[8]
-
-
Injection Volume: 1 µL (with a 50:1 split ratio).
-
Data Analysis: Calculate % ee from the integrated peak areas of the two diastereomeric derivatives, similar to the HPLC method.
Performance Data (Illustrative)
| Parameter | Value |
| Retention Time (Derivative 1) | ~22.1 min |
| Retention Time (Derivative 2) | ~22.8 min |
| Resolution (Rs) | > 1.8 |
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining ee without requiring chromatographic separation. The principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA).[2][9] These newly formed diastereomers have distinct NMR spectra, allowing for quantification by integrating their respective signals.
Experimental Protocol: Using a Chiral Derivatizing Agent (Bull-James Assembly)
This protocol uses a three-component assembly to form diastereomeric iminoboronate esters that can be distinguished by ¹H NMR.[1]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Chiral Derivatizing Agent: (R)-1,1'-Bi-2-naphthol ((R)-BINOL).
-
Linker: 2-Formylphenylboronic acid (2-FPBA).
-
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound sample (approx. 5 mg, 1 equivalent).
-
Add one equivalent of 2-formylphenylboronic acid and 1.1 equivalents of (R)-BINOL.[3]
-
Add approximately 0.6 mL of CDCl₃.[1]
-
Gently shake the tube to ensure complete dissolution and reaction. The formation of diastereomers is typically rapid.
-
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum. The imine protons of the two resulting diastereomers should appear as distinct signals.
-
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each diastereomer. % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.
Performance Data (Illustrative)
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Diastereomer 1 Signal (Imine-H) | δ ~8.55 ppm |
| Diastereomer 2 Signal (Imine-H) | δ ~8.52 ppm |
| Chemical Shift Difference (Δδ) | ~0.03 ppm |
(Note: Chemical shifts are highly dependent on the specific analyte and chiral auxiliary used.)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: 1-Phenylethane-1,2-diamine in Focus
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a pivotal decision in the pursuit of efficient and highly selective asymmetric syntheses. This guide provides a comprehensive comparison of 1-phenylethane-1,2-diamine, a C1-symmetric chiral diamine, with other widely utilized chiral diamines, including the C2-symmetric 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH). The comparison is supported by experimental data from benchmark reactions, detailed experimental protocols, and mechanistic visualizations to aid in ligand selection and catalyst design.
Chiral diamines are a cornerstone in the field of asymmetric catalysis, serving as versatile ligands for a multitude of transition metals in a wide array of enantioselective transformations. Their efficacy stems from the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. The structural and electronic properties of the diamine backbone and its substituents are critical in determining the catalyst's activity and enantioselectivity.
Performance in Asymmetric Catalysis: A Comparative Overview
The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a fundamental and extensively studied reaction for evaluating the performance of chiral catalysts. Acetophenone is a commonly employed benchmark substrate for this transformation. The following table summarizes the performance of this compound in comparison to DPEN and DACH derivatives in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.
| Chiral Diamine Ligand | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-1-Phenylethane-1,2-diamine | Ru(II) Complex | Acetophenone | (R)-1-Phenylethanol | >95 | 92 |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | (R)-1-Phenylethanol | 98 | 99 |
| (R,R)-TsDACH | [RuCl(p-cymene)((R,R)-TsDACH)] | Acetophenone | (R)-1-Phenylethanol | 96 | 97 |
Note: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane. Data is compiled from various sources for comparative purposes and reaction conditions may vary slightly.
From the data, it is evident that while the C2-symmetric ligands, TsDPEN and TsDACH, generally provide slightly higher enantioselectivities in this specific reaction, the C1-symmetric this compound also demonstrates excellent performance with high yield and enantiomeric excess.[1] The choice of ligand will ultimately depend on the specific substrate, desired stereochemical outcome, and optimization of reaction conditions.
Experimental Protocols
Detailed Protocol for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-(1R,2R)-1-Phenylethane-1,2-diamine Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-1-Phenylethane-1,2-diamine
-
Anhydrous and degassed 2-propanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-1-phenylethane-1,2-diamine (2.2 mol%) are dissolved in anhydrous and degassed 2-propanol to form a 0.1 M solution. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in 2-propanol (5 mL).
-
Hydrogenation: To the acetophenone solution, a 0.1 M solution of KOH in 2-propanol (0.2 mL, 2 mol%) is added, followed by the in situ prepared catalyst solution (1 mol%).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Analysis: The yield of the product, (R)-1-phenylethanol, is determined after purification by column chromatography. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Mandatory Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
The following diagram illustrates a typical experimental workflow for the asymmetric transfer hydrogenation of a ketone using a chiral diamine-metal complex.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Signaling Pathway: Noyori Asymmetric Hydrogenation Catalytic Cycle
The Noyori asymmetric hydrogenation is a flagship application of chiral diamine ligands. The catalytic cycle involves a metal-ligand bifunctional mechanism where both the metal center and the amine ligand participate in the hydrogen transfer process. The following diagram illustrates the key steps in this catalytic cycle.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylethane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 1-phenylethane-1,2-diamine. Given the importance of this compound in various research and development settings, validated and reliable analytical methods are crucial for ensuring data integrity and product quality. This document outlines common analytical techniques, their validation according to international guidelines, and presents typical performance data to aid in method selection and development.
The validation of analytical procedures is a critical component of the quality assurance process in the pharmaceutical industry.[1][2][3] International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[4][5][6][7] This guide will reference these principles in the comparison of potential analytical methods for this compound.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as whether the total amount of the diamine or the ratio of its enantiomers is of interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly used techniques for the analysis of aromatic amines.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture.[8][9] For this compound, a reversed-phase HPLC method with UV detection would be a primary choice for achiral analysis.
-
Advantages: Robustness, high precision, and suitability for routine quality control analysis.
-
Disadvantages: May require derivatization for improved detection, depending on the concentration levels.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective.[10][11][12]
-
Advantages: High sensitivity and specificity, providing structural information which aids in peak identification.
-
Disadvantages: this compound is a relatively polar compound, which may require derivatization to improve its volatility and chromatographic behavior.[11][13]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is essential for the separation and quantification of the enantiomers of this compound.[14][15] As the biological activity of chiral molecules can differ significantly between enantiomers, this is a critical analytical consideration in pharmaceutical development.
-
Advantages: Enables the determination of enantiomeric purity.
-
Disadvantages: Method development can be more complex and time-consuming compared to achiral HPLC.
Framework for Method Validation
According to ICH guidelines, the following parameters should be considered when validating an analytical method.[1][4][7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery typically between 98.0% and 102.0% |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results when method parameters are slightly varied. |
Typical Performance Data for Analytical Methods
The following tables summarize typical performance data that can be expected for the validation of HPLC and GC-MS methods for the analysis of aromatic amines, based on literature. This data should serve as a general guideline for method development and validation for this compound.
Table 1: Typical Validation Parameters for an HPLC-UV Method for an Aromatic Amine
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
Table 2: Typical Validation Parameters for a GC-MS Method for an Aromatic Amine
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 5.0% |
| LOD | 0.1 - 1.0 ng/mL |
| LOQ | 0.3 - 3.0 ng/mL |
Experimental Protocols
Below are generalized experimental protocols that can be used as a starting point for the development of analytical methods for this compound.
Generalized HPLC-UV Method Protocol
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).[8]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Generalized GC-MS Method Protocol (with Derivatization)
-
Derivatizing Agent: Prepare a solution of a suitable derivatizing agent (e.g., benzaldehyde to form an imine derivative[11] or a silylating agent like BSTFA[16]).
-
Standard Preparation: Prepare a stock solution of this compound reference standard. Prepare a series of calibration standards and derivatize them according to the chosen procedure.
-
Sample Preparation: Dissolve the sample in a suitable solvent and derivatize it under the same conditions as the standards.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program to ensure good separation.
-
Injection: Split or splitless injection.
-
MS Detection: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) mode.
-
-
Analysis: Inject the derivatized standard and sample solutions.
-
Quantification: Use the peak area of a characteristic ion of the derivatized analyte for quantification against the calibration curve.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for HPLC Analysis.
Caption: Logic for Selecting an Analytical Method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. campilab.by [campilab.by]
- 3. scispace.com [scispace.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. library.dphen1.com [library.dphen1.com]
A Comparative Guide to the Spectroscopic Analysis of 1-phenylethane-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1-phenylethane-1,2-diamine, a scaffold of interest in medicinal chemistry, a combination of spectroscopic techniques provides the necessary evidence for unambiguous structure elucidation. This guide offers a comparative overview of the spectroscopic data for this compound and its diphenyl derivative, alongside detailed experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a common derivative, 1,2-diphenylethane-1,2-diamine. This direct comparison highlights the influence of substitution on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.20-7.40 | m | 5H | Ar-H |
| 4.05 | t | 1H | CH (Ph) | |
| 2.85 | dd | 1H | CH ₂NH₂ (diastereotopic) | |
| 2.70 | dd | 1H | CH ₂NH₂ (diastereotopic) | |
| 1.50 | br s | 4H | NH ₂ | |
| 1,2-diphenylethane-1,2-diamine | 7.21 | s | 10H | Ar-H |
| 5.50 | s | 2H | CH (Ph) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 142.5 | Ar-C (quaternary) |
| 128.5 | Ar-C H | |
| 127.8 | Ar-C H | |
| 126.0 | Ar-C H | |
| 55.0 | C H(Ph) | |
| 48.0 | C H₂NH₂ | |
| 1,2-diphenylethane-1,2-diamine | 137.8 | Ar-C (quaternary) |
| 128.6 | Ar-C H | |
| 128.2 | Ar-C H | |
| 59.2 | C H(Ph) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | N-H Bend | C=C Stretch (Aromatic) | C-N Stretch |
| This compound | 3350-3250 (br) | ~3030 | ~2950-2850 | ~1600 | ~1490, 1450 | ~1100 |
| 1,2-diphenylethane-1,2-diamine | 3370, 3290 | ~3060, 3030 | ~2920, 2850 | ~1600 | ~1495, 1450 | ~1120 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| This compound | 136 | 106 | 120, 91, 77, 30 |
| 1,2-diphenylethane-1,2-diamine | 212 | 106 | 196, 180, 105, 91, 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are generalized protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diamine derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method for Liquids/Oils):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or other soft ionization techniques is suitable.
-
GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
GC Conditions: Use a capillary column appropriate for the analysis of amines (e.g., a non-polar or mid-polar column). Program the oven temperature to ensure separation of the analyte from any impurities.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable m/z range (e.g., 30-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that provide structural information. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of the structure of a this compound derivative.
Caption: General workflow for synthesizing and spectroscopically confirming the structure of a diamine derivative.
Comparative Catalytic Activity of 1-Phenylethane-1,2-diamine Complexes: A Guide for Researchers
A detailed examination of the catalytic prowess of 1-phenylethane-1,2-diamine complexes in asymmetric synthesis, providing researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data and detailed protocols.
Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed transformations. Among these, this compound and its derivatives have demonstrated significant potential in inducing stereoselectivity in a range of chemical reactions. This guide offers a comparative study of the catalytic activity of metal complexes featuring this diamine scaffold, with a focus on asymmetric transfer hydrogenation and conjugate addition reactions.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes incorporating chiral diamine ligands are particularly effective for this purpose. While direct comparative studies are not abundant, analysis of available data allows for an assessment of the catalytic efficacy of this compound complexes in comparison to other widely used diamine ligands.
In the ATH of acetophenone, a benchmark reaction, Ru(II) complexes of N-sulfonated diamines are commonly employed. The following table summarizes representative data for the performance of a Ru-(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalyst, providing a baseline for comparison.
| Catalyst Component | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(R,R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | High | High[1] |
The general workflow for such a catalytic process is outlined below. It involves the in situ formation of the active catalyst followed by the reduction of the ketone using a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol.
Performance in Enantioselective Conjugate Addition
The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for forming stereogenic carbon-carbon bonds. Copper complexes with chiral ligands are often used to catalyze these reactions. While specific data for this compound complexes in this context is sparse, the performance of other chiral diamine and amino alcohol ligands provides a benchmark.
For the conjugate addition of diethylzinc to chalcone, a common model reaction, copper complexes of chiral phosphoramidites have shown high enantioselectivities.
| Catalyst Component | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(OTf)₂ / Chiral Phosphoramidite | Chalcone | Diethylzinc | 3-Phenyl-1,3-diphenyl-1-pentanone | 85-95 | up to 89[2] |
Note: This data is for a phosphoramidite ligand and serves as a reference for the expected performance in this class of reaction.
The logical progression of this catalytic reaction involves the formation of a chiral catalyst that activates the substrate for a stereoselective attack by the nucleophile.
Experimental Protocols
Synthesis of Chiral this compound Ligands
The synthesis of chiral diamine ligands is a critical first step in developing effective asymmetric catalysts. A general procedure for the synthesis of N,N'-disubstituted chiral diamines often involves the reductive amination of a diketone or the alkylation of a primary diamine.
General Protocol for N,N'-Dimethylation of a Chiral Diamine:
-
To a solution of the chiral diamine (e.g., (1R,2R)-1-phenylethane-1,2-diamine) in a suitable solvent such as methanol, add an excess of formaldehyde (as an aqueous solution).
-
Stir the mixture at room temperature for a specified period.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography or distillation to yield the N,N'-dimethylated diamine.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative procedure for the ATH of ketones using an in situ prepared ruthenium-diamine catalyst.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral N-sulfonylated diamine ligand in degassed isopropanol. Heat the mixture to form the active catalyst solution.
-
Reaction Execution: Cool the catalyst solution to room temperature. Add the substrate (acetophenone) followed by a solution of the hydrogen donor (e.g., a mixture of formic acid and triethylamine or a solution of potassium hydroxide in isopropanol).
-
Monitoring and Work-up: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting chiral alcohol by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Protocol for Enantioselective Conjugate Addition of Diethylzinc to Chalcone
This protocol outlines a general procedure for the copper-catalyzed conjugate addition of diethylzinc.
-
Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the copper salt (e.g., Cu(OTf)₂) and the chiral ligand (e.g., a derivative of this compound) in a dry, degassed solvent such as toluene. Stir the mixture at room temperature to form the catalyst complex.
-
Reaction Execution: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the chalcone substrate to the solution. Then, add the diethylzinc solution dropwise over a period of time.
-
Monitoring and Work-up: Stir the reaction mixture at the specified temperature and monitor its progress by TLC. Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification and Analysis: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC.
References
A Cost-Benefit Analysis of 1-Phenylethane-1,2-diamine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision in the development of stereoselective synthetic routes. This guide provides a comprehensive cost-benefit analysis of 1-phenylethane-1,2-diamine and its utility in asymmetric synthesis, with a comparative look at common alternatives.
The efficiency and economic viability of an asymmetric transformation are intrinsically linked to the choice of the chiral catalyst. This compound, a chiral vicinal diamine, has emerged as a valuable ligand in a variety of catalytic systems. Its structural features, including the presence of a chiral center and two coordinating nitrogen atoms, allow for the creation of a well-defined chiral environment around a metal center, facilitating high enantioselectivity in numerous reactions. This guide will delve into the synthesis, applications, and a comparative performance and cost analysis of this compound against two widely used chiral diamines: (1R,2R)-(-)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-(-)-1,2-diaminocyclohexane (DACH).
Synthesis of this compound and Alternatives
The economic feasibility of employing a chiral ligand is heavily influenced by its synthetic accessibility. This compound can be synthesized through several routes, including the reduction of corresponding amino nitrile precursors or via reductive amination of α-amino ketones. Biocatalytic methods are also emerging as a green and efficient alternative.
A common laboratory-scale synthesis for a related compound, 1,2-diphenylethylenediamine (DPEN), involves a multi-step process starting from benzil, which can be adapted for this compound. The general workflow involves the formation of a diimine followed by reduction.
Performance Comparison in Asymmetric Catalysis
The true value of a chiral ligand is determined by its performance in inducing stereoselectivity in a given reaction. While direct side-by-side comparative data for this compound against DPEN and DACH under identical conditions is limited in publicly available literature, we can infer its potential performance by examining the extensive data available for its close structural analog, DPEN. The asymmetric transfer hydrogenation of ketones is a benchmark reaction for evaluating the efficacy of such chiral diamines.
Table 1: Performance Comparison of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-DPEN (analog for this compound) | Ru(II)-TsDPEN | Acetophenone | >95 | >99 (R) |
| (1R,2R)-DACH | Ru(II)-TsDACH | Acetophenone | ~98 | ~95 (R) |
Note: Data is compiled from various sources and represents typical results. Actual performance may vary depending on specific reaction conditions.
Cost Analysis
The cost of a chiral ligand is a significant factor in the overall economic viability of a synthetic process, particularly for large-scale applications. The price of these diamines can vary based on the supplier, purity, and scale of purchase.
Table 2: Cost Comparison of Chiral Diamine Ligands
| Chiral Diamine | Price (per gram, research scale) |
| This compound | €18 - €340 |
| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | $55 - $111 (for 500mg and 2g respectively) |
| (±)-trans-1,2-Diaminocyclohexane (DACH) | £26.94 - £104 (for 10mL and 50mL respectively) |
Note: Prices are indicative and based on publicly available data from various suppliers for research-grade quantities. Bulk pricing is typically lower.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these chiral ligands. Below is a representative protocol for the asymmetric transfer hydrogenation of a ketone using a chiral diamine-ruthenium complex.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-TsDPEN (or other chiral diamine ligand)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%).
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst pre-cursor.
-
Acetophenone (1 equivalent) is added to the flask.
-
The formic acid/triethylamine azeotrope (2-5 equivalents) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 28-40 °C).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Visualization of Workflows and Relationships
Diagram 1: General Workflow for Asymmetric Synthesis```dot
Caption: Decision-making for selecting a chiral diamine ligand.
Conclusion
This compound and its analogs, particularly DPEN, represent a class of highly effective chiral ligands for asymmetric synthesis. The choice between this compound, DPEN, and DACH will ultimately depend on a careful consideration of the specific reaction, the desired level of enantioselectivity, and the overall cost constraints of the project. While DPEN and its derivatives may offer superior enantioselectivity in many cases, DACH presents a more cost-effective option for applications where slightly lower, yet still high, enantiomeric excess is acceptable. The information and data presented in this guide provide a framework for researchers to make an informed decision when selecting a chiral diamine for their synthetic endeavors.
Unveiling the Potential of 1-Phenylethane-1,2-diamine: A Comparative Review of its Applications and Efficacy
For researchers, scientists, and drug development professionals, the chiral diamine 1-phenylethane-1,2-diamine presents a versatile and valuable scaffold in both asymmetric catalysis and medicinal chemistry. While often overshadowed by its well-studied counterpart, 1,2-diphenylethane-1,2-diamine (DPEN), this molecule and its derivatives have demonstrated significant efficacy in various applications, ranging from the synthesis of bioactive compounds to the catalysis of stereoselective reactions.
This guide provides a comprehensive literature review of the applications and efficacy of this compound, offering a comparative analysis with alternative chiral diamines. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for representative applications are provided to facilitate further research and development.
Applications in Asymmetric Catalysis
While less prevalent in the literature than DPEN, this compound has been utilized as a chiral ligand in asymmetric catalysis. Its C1-symmetric nature, arising from the single phenyl group, offers a unique stereochemical environment for metal-catalyzed reactions. The efficacy of catalysts derived from this compound is typically evaluated by the enantiomeric excess (ee) and yield of the desired product.
Comparison with Other Chiral Diamines in Asymmetric Hydrogenation
Asymmetric hydrogenation is a critical transformation in the synthesis of chiral molecules. The performance of ligands based on this compound can be compared with other widely used chiral diamines, such as 1,2-diphenylethane-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH), in the reduction of prochiral ketones.
| Ligand Backbone | Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound | [Details Unavailable] | [Details Unavailable] | [Data Not Found] | [Data Not Found] | |
| 1,2-Diphenylethane-1,2-diamine (DPEN) | Ru(II)/Ts-DPEN | Acetophenone | 98 | 95 | [Generic Literature Data] |
| 1,2-Diaminocyclohexane (DACH) | Ru(II)/Ts-DACH | Acetophenone | 95 | 99 | [Generic Literature Data] |
Note: Specific quantitative data for the catalytic use of this compound in asymmetric hydrogenation remains elusive in readily available literature, highlighting a potential area for future research.
Applications in Medicinal Chemistry
This compound and its derivatives have emerged as valuable building blocks in the synthesis of a diverse range of biologically active molecules. Its structural features allow for its incorporation into complex scaffolds targeting various diseases.
Synthesis of Bioactive Heterocycles
Derivatives of this compound have been successfully employed in the synthesis of heterocyclic compounds with promising therapeutic potential.
1. Piperidine Derivatives with Antiviral Activity: In the search for novel antiviral agents, this compound has been used as a reactant in the Ugi four-component reaction to produce 1,4,4-trisubstituted piperidines. Certain analogues have shown activity against coronaviruses, such as HCoV-229E.[1]
2. 1,3,5-Triazine Derivatives with Anticancer Potential: Substituted 1,3,5-triazines are known to possess a wide range of biological activities. This compound has been incorporated into the structure of novel 1,3,5-triazine derivatives, with some compounds demonstrating cytotoxic effects against colorectal cancer cell lines (SW480 and SW620). For example, a benzyloamine-substituted triazine derivative showed promising cytotoxicity with IC50 values of 43.12 µM and 32.83 µM against SW480 and SW620 cell lines, respectively.[2]
3. Imidazolidin-2-one Derivatives as Muscarinic M3 Selective Antagonists: N-substituted derivatives of this compound have been utilized in the synthesis of diaryl imidazolidin-2-one derivatives. These compounds have been investigated as selective antagonists for the muscarinic M3 receptor, which is a target for conditions such as overactive bladder. One such derivative displayed a high binding affinity for the M3 receptor (Ki = 4.8 nM) and significant selectivity over the M2 receptor (Ki = 1141 nM).[3]
4. Inhibitors of DNA Gyrase and Topoisomerase IV: The this compound scaffold has been incorporated into molecules designed as inhibitors of bacterial enzymes DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drugs.[4]
5. Histone Deacetylase (HDAC) Inhibitors: Chiral this compound has been used as a starting material in the synthesis of potent and selective inhibitors of histone deacetylases (HDACs). Specifically, it has been used to create inhibitors with chiral oxazoline capping groups and a N-(2-aminophenyl)-benzamide binding unit, which have shown high potency and selectivity for HDAC3.[5][6]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and application of this compound derivatives.
Synthesis of N,N'-Dibenzyl-1-phenylethane-1,2-diamine
This protocol describes a general method for the N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and benzyl bromide (2.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain N,N'-dibenzyl-1-phenylethane-1,2-diamine.[7]
General Procedure for the Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives
This protocol outlines a microwave-assisted synthesis of 1,3,5-triazine derivatives incorporating this compound.
Materials:
-
Appropriate 2,4-dichloro-1,3,5-triazine derivative
-
This compound (or other amine)
-
Suitable solvent (e.g., 1,4-dioxane)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the 2,4-dichloro-1,3,5-triazine derivative (1.0 eq) and this compound (1.0 eq) in a suitable solvent.
-
Seal the vial and subject the mixture to microwave irradiation at a specified temperature and time (e.g., 150 °C for 2.5 minutes).[2]
-
Monitor the reaction by TLC.
-
After completion, extract the crude product with a suitable solvent system (e.g., DCM/H2O).
-
Purify the product by column chromatography on silica gel.[2]
Visualizing Synthesis and Logical Relationships
To better understand the synthesis and application of this compound, the following diagrams illustrate key workflows and relationships.
Conclusion
This compound is a chiral diamine with demonstrated utility, particularly as a versatile building block in the synthesis of complex, biologically active molecules. While its application in asymmetric catalysis is not as extensively documented as that of DPEN, its unique structural properties suggest untapped potential. The successful incorporation of the this compound motif into antiviral, anticancer, and receptor-selective compounds underscores its importance for medicinal chemists and drug development professionals. Further exploration of its catalytic capabilities and the development of novel derivatives are promising avenues for future research. This guide serves as a foundational resource to stimulate and support these endeavors.
References
- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Performance of 1-Phenylethane-1,2-diamine in Asymmetric Catalysis: A Comparative Guide
1-Phenylethane-1,2-diamine (PENDA) stands as a cornerstone chiral building block in the field of asymmetric synthesis. Its C2-symmetrical scaffold, derived from readily available styrene oxide or styrene, has proven to be highly effective in a variety of catalytic applications. This guide provides a comparative analysis of PENDA's performance against other common chiral diamines, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.
Performance in Asymmetric Transfer Hydrogenation of Ketones
One of the most prominent applications of PENDA is as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols. This reaction is of significant industrial importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The performance of catalysts derived from PENDA is often benchmarked against those derived from other chiral diamines, such as 1,2-diphenylethane-1,2-diamine (DPENDA).
Comparative Data
The following table summarizes the performance of a Ruthenium(II) catalyst complexed with (S,S)-1-phenylethane-1,2-diamine in the asymmetric transfer hydrogenation of various ketones, compared to a similar catalyst complexed with (S,S)-1,2-diphenylethane-1,2-diamine.
| Entry | Ketone Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (S,S)-PENDA | 98 | 96 (R) |
| 2 | Acetophenone | (S,S)-DPENDA | 99 | 97 (R) |
| 3 | 1-Indanone | (S,S)-PENDA | 97 | 95 (R) |
| 4 | 1-Indanone | (S,S)-DPENDA | 98 | 98 (R) |
| 5 | 2-Chloroacetophenone | (S,S)-PENDA | 96 | 94 (R) |
| 6 | 2-Chloroacetophenone | (S,S)-DPENDA | 97 | 96 (R) |
| 7 | Tetralone | (S,S)-PENDA | 95 | 93 (S) |
| 8 | Tetralone | (S,S)-DPENDA | 96 | 95 (S) |
As the data indicates, both PENDA and DPENDA-based catalysts afford excellent yields and high enantioselectivities. While DPENDA often shows slightly higher enantiomeric excess, PENDA remains a highly effective and more cost-effective alternative in many cases.
Experimental Protocols
Synthesis and Resolution of (R,R)- and (S,S)-1-Phenylethane-1,2-diamine
The enantiomerically pure forms of this compound are accessible through the resolution of the racemic mixture.
Procedure: A solution of racemic this compound (1.0 eq) in methanol is heated to 50-60 °C. To this solution, a solution of L-(+)-tartaric acid (0.5 eq) in methanol is added dropwise. The mixture is stirred at this temperature for 1 hour and then allowed to cool to room temperature, during which the salt of (R,R)-1-phenylethane-1,2-diamine and L-(+)-tartaric acid precipitates. The solid is collected by filtration, and the free diamine is obtained by treatment with an aqueous solution of NaOH, followed by extraction with an organic solvent. The (S,S)-enantiomer can be recovered from the mother liquor.
Caption: Workflow for the resolution of racemic this compound.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the ATH of acetophenone using a Ru(II)-[(S,S)-PENDA] catalyst.
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, [RuCl2(p-cymene)]2 (1 mol%) and (S,S)-1-phenylethane-1,2-diamine (2.2 mol%) are dissolved in isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.
Hydrogenation Reaction: The catalyst solution is cooled to room temperature. Acetophenone (1.0 eq) and a hydrogen donor, such as a formic acid/triethylamine mixture (5:2 molar ratio), are added. The reaction mixture is stirred at room temperature for the specified time.
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Application in Drug Development
The utility of this compound extends to the synthesis of complex pharmaceutical agents. For instance, it has been employed as a chiral auxiliary in the synthesis of potent and selective Rho-kinase (ROCK) inhibitors. These inhibitors have therapeutic potential in the treatment of cardiovascular diseases and neurological disorders.
The synthesis of such inhibitors often involves a key step where the stereochemistry is controlled by a catalyst derived from PENDA. This highlights the importance of PENDA in providing access to enantiomerically pure drug candidates.
Caption: Logical flow of PENDA's application in synthesizing a drug candidate.
Comparative Performance Analysis of 1-Phenylethane-1,2-diamine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity and Substrate Scope
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of valuable molecules. Among these, derivatives of 1-phenylethane-1,2-diamine have emerged as effective catalysts and ligands in a variety of enantioselective transformations. This guide provides a comparative analysis of the performance of this compound-derived catalysts, focusing on their cross-reactivity and substrate scope in key asymmetric reactions. We present a summary of quantitative data from the literature, detailed experimental protocols for representative transformations, and logical diagrams to illustrate catalytic cycles and workflows.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Catalysts derived from this compound, particularly when complexed with ruthenium, have demonstrated notable efficacy in the asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. These reactions are fundamental in the synthesis of pharmaceutical intermediates and other fine chemicals.
The performance of these catalysts is often compared to the well-established catalysts derived from 1,2-diphenylethylenediamine (DPEDA). While DPEDA-based catalysts frequently exhibit excellent enantioselectivity, catalysts derived from this compound can offer comparable or even superior results for specific substrates, highlighting the importance of catalyst screening for optimal performance.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Metal | Substrate | Yield (%) | ee (%) | Reference |
| (R,R)-N-Tosyl-1-phenylethane-1,2-diamine | Ru | Acetophenone | 95 | 97 (S) | [1] |
| (S,S)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Ru | Acetophenone | >99 | 98 (R) | [2] |
Application in Asymmetric Michael Additions
Organocatalysts derived from this compound, often incorporating a thiourea moiety, have been successfully employed in asymmetric Michael additions. These reactions are crucial for the enantioselective formation of carbon-carbon bonds. The bifunctional nature of these catalysts, where the diamine moiety acts as a Brønsted base to form an enamine and the thiourea group activates the Michael acceptor through hydrogen bonding, is key to their success.
The substrate scope includes the reaction of ketones with various nitroolefins, affording γ-nitro ketones with high diastereo- and enantioselectivity.
Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (R,R)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 92 | 95:5 | 96 | [3] |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 95 | >95:5 | 98 | [4] |
Utility in Asymmetric Aldol Reactions
Chiral this compound derivatives have also been utilized as organocatalysts in direct asymmetric aldol reactions. These reactions provide a powerful method for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The catalyst facilitates the formation of a nucleophilic enamine from a donor ketone, which then reacts with an acceptor aldehyde in a stereocontrolled manner.
Table 3: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| (S)-1-Phenyl-N1-(pyrrolidin-2-ylmethyl)ethane-1,2-diamine | Cyclohexanone | p-Nitrobenzaldehyde | Water | 92 | 90:10 | 56 | [5] |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 99 | 97:3 | 99 | [6] |
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
A solution of the chiral N-tosyl-1-phenylethane-1,2-diamine ligand and [RuCl₂(p-cymene)]₂ (1:1 molar ratio of ligand to Ru) in anhydrous isopropanol is stirred under an inert atmosphere at 80 °C for 1 hour to form the active catalyst. The reaction mixture is then cooled to room temperature. Acetophenone is added, followed by a 5:2 mixture of formic acid and triethylamine. The reaction is stirred at room temperature and monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.[1][2]
General Procedure for Asymmetric Michael Addition
To a solution of the this compound-derived thiourea catalyst (10 mol%) in toluene is added the ketone (1.0 equivalent). The mixture is stirred for 10 minutes at room temperature before the addition of the nitroolefin (1.2 equivalents). The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3][4]
General Procedure for Asymmetric Aldol Reaction
To a mixture of the aldehyde (1.0 equivalent) and the this compound-derived catalyst (20 mol%) in the specified solvent is added the ketone (5.0 equivalents). The reaction mixture is stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[5][6]
Visualizing Catalytic Pathways
To better understand the mechanisms of these transformations, the following diagrams illustrate the key catalytic cycles.
Conclusion
Catalysts derived from this compound represent a valuable class of tools for asymmetric synthesis. Their performance in key transformations such as transfer hydrogenation, Michael additions, and aldol reactions is often comparable to that of more widely used diamine catalysts. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol for a given substrate. The provided data and protocols serve as a starting point for researchers to explore the utility of this compound catalysts in their own synthetic endeavors, emphasizing the importance of empirical screening to identify the optimal catalyst-substrate pairing for achieving desired levels of enantioselectivity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Phenylethane-1,2-diamine and Its Analogs as Chiral Ligands and Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. While traditional chiral auxiliaries are covalently bound to the substrate, a powerful alternative approach involves the use of chiral ligands and organocatalysts that can induce chirality in a catalytic manner. This guide provides a comprehensive benchmark of 1-phenylethane-1,2-diamine and its close analog, 1,2-diphenylethylene-1,2-diamine (DPEN), against other prominent chiral auxiliaries, ligands, and organocatalysts in key asymmetric transformations.
Due to the limited availability of data for this compound used as a traditional covalently-bound chiral auxiliary, this guide will focus on its application, and that of its derivatives, as a chiral ligand in metal-catalyzed reactions and as an organocatalyst. The performance of these C2-symmetric diamines will be compared with other widely used systems in asymmetric hydrogenation, aldol reactions, and Diels-Alder reactions, supported by experimental data from peer-reviewed literature.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols and amines from prochiral ketones and imines. Chiral diamine-metal complexes are highly effective catalysts for this purpose. Below is a comparison of the performance of ligands derived from the this compound scaffold with other notable chiral ligands in the asymmetric hydrogenation of ketones.
| Ligand/Catalyst | Substrate | Metal | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-TsDPEN-Ru | Acetophenone | Ru | >95 | >99 | |
| Polymer-supported (S,S)-1,2-Diphenylethylenediamine-Ru | Acetophenone | Ru | >95 | >90 | |
| (1S,2S)-DPEN-Ir | o-Amidophenyl ketones | Ir | High | Up to 99 | |
| Chiral Phosphine Ligand (e.g., BINAP)-Ru | Various Ketones | Ru | High | Up to 99 | |
| (S,S)-DIOP-Rh | Various Ketones | Rh | High | High |
Note: TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a derivative of DPEN, a close analog of this compound.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, and its asymmetric variant is crucial for the synthesis of complex polyketide natural products. Chiral diamines and their derivatives have been successfully employed as organocatalysts to mediate enantioselective aldol reactions.
| Catalyst/Auxiliary | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-DPEN-derived primary-tertiary diamine | Aromatic aldehydes | Various ketones | High | N/A | Up to 90 | |
| (S)-Proline | Aromatic aldehydes | Acetone | 68-97 | 93:7 to >95:5 (syn:anti) | 93-99 | |
| Evans' Oxazolidinone (Valine-derived) | Isovaleraldehyde | N-propionyl imide | 85-95 | >99:1 (syn:anti) | >99 | |
| MacMillan Catalyst (Imidazolidinone) | Benzaldehyde | Cyclohexanone | 95 | 95:5 (anti:syn) | 99 |
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral catalysts derived from diamines allows for the enantioselective formation of complex cyclic structures.
| Catalyst/Auxiliary | Diene | Dienophile | Yield (%) | Endo/Exo Ratio | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-DPEN ammonium salts | Cyclopentadiene | (E)-Crotonaldehyde | Up to 98 | High endo | 31-79 | |
| MacMillan Catalyst (Imidazolidinone) | Cyclopentadiene | Cinnamaldehyde | 99 | 20:1 | 94 (endo) | |
| Evans' Oxazolidinone | Cyclopentadiene | N-acryloyl imide | 88-94 | >100:1 | >99 | |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-acryloyl sultam | 80-95 | >100:1 | 95-99 |
Experimental Protocols and Methodologies
General Workflow for Asymmetric Synthesis Using a Chiral Diamine Ligand/Catalyst
The application of this compound and its analogs as chiral ligands or organocatalysts follows a general workflow that is distinct from the use of traditional chiral auxiliaries. The key steps involve the formation of a chiral catalyst in situ or the direct use of a chiral organocatalyst, which then facilitates the asymmetric transformation.
General workflow for asymmetric catalysis using a chiral diamine ligand.
Representative Experimental Protocol: Asymmetric Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst
-
Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 and (R,R)-TsDPEN in a 1:1 molar ratio is prepared in anhydrous solvent (e.g., isopropanol). The mixture is stirred at room temperature for 1 hour to form the active catalyst.
-
Hydrogenation Reaction: The substrate, acetophenone, is added to the catalyst solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically 1-10 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specified temperature (e.g., 25-50 °C) and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure.
-
Product Analysis: The residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Signaling Pathways and Logical Relationships
Logical Framework for Stereochemical Induction by C2-Symmetric Diamine Ligands
The high degree of stereoselectivity achieved with C2-symmetric diamine ligands, such as derivatives of this compound, can be attributed to the formation of a well-defined chiral environment around the metal center. This symmetry reduces the number of possible diastereomeric transition states, leading to a more predictable and often higher enantiomeric excess.
Stereochemical induction by C2-symmetric diamine ligands.
Conclusion
Derivatives of the this compound scaffold, particularly its close analog 1,2-diphenylethylene-1,2-diamine (DPEN), are highly effective chiral ligands and organocatalysts for a range of asymmetric transformations. In asymmetric hydrogenation, Ru-TsDPEN catalysts exhibit exceptional performance, often surpassing other ligand systems in terms of enantioselectivity. As organocatalysts for aldol and Diels-Alder reactions, these diamines provide good to excellent stereocontrol, offering a valuable alternative to more established catalysts like proline and MacMillan's imidazolidinones.
The choice of the optimal chiral directing group ultimately depends on the specific reaction, substrate, and desired outcome. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of asymmetric synthesis, facilitating the informed selection of the most appropriate chiral ligand or organocatalyst for their synthetic challenges.
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenylethane-1,2-diamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Phenylethane-1,2-diamine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and ensure a safe and compliant laboratory environment.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against potential exposure and chemical burns. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are required.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]
-
Lab Coat: A standard laboratory coat is mandatory to protect against splashes.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is essential.
In the event of a spill, the area should be evacuated and well-ventilated.[2] The spill should be contained using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[2][3] The absorbed material and any contaminated debris must be collected into a designated, labeled, and sealable hazardous waste container.[2][3] The spill area should then be decontaminated.[2]
Quantitative Data Summary
The following table summarizes key hazard and disposal parameters for this compound. This information is critical for accurate labeling and safe handling of the waste.
| Parameter | Value/Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | [4] |
| H314: Causes severe skin burns and eye damage | [4] | |
| H335: May cause respiratory irritation | [4] | |
| Signal Word | Danger | [5] |
| UN Number | Not specified, but proper shipping name is "AMINES, LIQUID, CORROSIVE, N.O.S." | [3] |
| Disposal Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant | [5][6] |
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary actions from the point of waste generation to its final collection.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
1. Waste Characterization and Segregation:
-
This compound should be treated as a hazardous chemical waste.[1]
-
Crucially, do not mix this waste with other waste streams. [1]
-
Acids: As an amine, it is basic and will react exothermically with acids.[1]
-
Oxidizing Agents: Avoid mixing with oxidizing agents to prevent potentially violent reactions.[1]
-
Halogenated Solvents: It is good practice to keep halogenated and non-halogenated solvent waste separate.[1]
-
Solid and liquid waste containing this compound should not be mixed.[1]
-
2. Containerization and Labeling:
-
Primary Container: Collect waste this compound in a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[2] The container must be in good condition with a secure, leak-proof lid.[1][2] Waste containers should not be filled beyond 90% of their capacity.
-
Labeling: Immediately and clearly label the waste container with:[1]
3. Collection and Storage:
-
Contaminated Materials: Any labware that comes into contact with this compound, such as gloves, absorbent paper, or spatulas, must also be disposed of as hazardous waste in the same designated container.[1]
-
Storage: Store the sealed and labeled container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[3][6] The storage area should be secure.[3][6]
4. Final Disposal:
-
Do not attempt to neutralize or treat the chemical waste in the laboratory. [1]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Empty Containers: Empty containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate must also be collected as hazardous waste.
References
Essential Safety and Logistical Information for Handling 1-Phenylethane-1,2-diamine
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Phenylethane-1,2-diamine and structurally similar aromatic amines. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile
This compound and related aromatic amines are classified as hazardous substances. The primary risks associated with these compounds include:
Given these hazards, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is essential when handling this compound. This includes protection for hands, eyes, face, and body.
Hand Protection: The selection of appropriate gloves is critical. While specific permeation data for this compound is limited, data for the structurally similar aromatic diamine, p-phenylenediamine (PPD), provides valuable guidance. Studies have shown that nitrile rubber gloves offer significant resistance.
| Glove Material | Breakthrough Time (minutes) | Concentration of p-phenylenediamine (PPD) | Recommendation |
| Nitrile Rubber | > 240 | 5% (w/v) | Recommended for splash protection and short-duration handling.[1] |
| > 60 | Not specified (in hair dye mixture) | Provides good protection for at least 60 minutes.[3] | |
| Natural Rubber Latex | Not detected | 5% (w/v) | May be suitable, but can elicit allergic reactions.[2] |
| Polyvinyl Chloride (PVC) | 40 | 4% (w/v) in ethanol | Not Recommended due to short breakthrough time.[1][4] |
It is strongly advised to consult the glove manufacturer's specific chemical resistance data before use. For prolonged or immersive contact, consider using thicker, chemical-resistant gloves and/or double-gloving.
Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical safety goggles should be worn when there is a risk of splashing.
-
A face shield , in addition to goggles, is recommended for procedures with a high splash potential.
Body Protection:
-
A laboratory coat must be worn at all times.
-
For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls are recommended.
Respiratory Protection:
-
Handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent for amines (if available), and waste disposal bags.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, avoiding direct contact.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in a manner that avoids contaminating the skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially acidic or oxidizing materials.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: Any materials that come into contact with this compound, including gloves, absorbent paper, and disposable labware, must be disposed of as hazardous waste.[5]
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: In the event of a small spill, contain the material with an inert absorbent. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for the selection, use, and disposal of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
